Aphadilactone C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFRRMVMSIOAK-DZSKZOOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data of Aphadilactone C: A Technical Overview
A comprehensive search for the spectroscopic data (NMR, MS) of a compound identified as "Aphadilactone C" has yielded no specific results in the current scientific literature. This suggests that "this compound" may be a novel or very recently discovered compound, a compound known by a different name, or a potential misspelling of an existing natural product.
For researchers, scientists, and drug development professionals seeking detailed spectroscopic information, the absence of published data on "this compound" necessitates a return to foundational discovery and characterization processes. When a novel compound is isolated, a series of analytical techniques are employed to elucidate its structure. This guide outlines the standard experimental protocols and data presentation formats that would be expected for a compound like "this compound," should it be formally identified and characterized.
I. Mass Spectrometry (MS) Data
Mass spectrometry is a critical first step in characterizing a new molecule, providing information about its molecular weight and elemental composition.
A. Data Presentation
The MS data for a novel compound is typically presented in a clear, tabular format.
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula | Calculated Mass |
| ESI | TOF or Orbitrap | value | value | formula | value |
Hypothetical data for this compound would populate this table.
B. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of the purified "this compound" is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization: The sample solution is nebulized and ionized in the ESI source, typically in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured with high accuracy.
-
Data Analysis: The elemental composition is determined from the accurate mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance (typically <5 ppm).
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for complete structure elucidation.
A. Data Presentation
Both ¹H (proton) and ¹³C (carbon) NMR data are crucial and are presented in tabular format, with assignments for each atom in the molecule.
¹H NMR Data (Hypothetical)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | value | e.g., d | value |
| 2 | value | e.g., t | value |
| ... | ... | ... | ... |
¹³C NMR Data (Hypothetical)
| Position | δC (ppm) | Type |
| 1 | value | e.g., CH |
| 2 | value | e.g., C |
| ... | ... | ... |
δH and δC represent the chemical shifts. Multiplicity refers to the splitting pattern (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant.
B. Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified "this compound" are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships within the molecule. These typically include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals to specific atoms in the proposed structure of "this compound."
III. Logical Workflow for Structure Elucidation
The process of elucidating the structure of a new natural product follows a logical progression. This can be visualized as a workflow diagram.
Aphadilactone C: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone C is a naturally occurring diterpenoid dimer isolated from the leaves of the Meliaceae plant Aphanamixis grandifolia.[1][2] With a complex molecular formula of C40H52O8, this compound has garnered significant interest within the scientific community due to its potent and selective biological activities.[3][4] This technical guide provides a comprehensive overview of the biological activity screening of this compound, including its quantitative data, putative mechanisms of action, and generalized experimental protocols.
Quantitative Biological Activity Data
The primary biological activities of this compound identified to date are the inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial activity against Plasmodium falciparum. The quantitative data for these activities are summarized in the table below.
| Biological Target | Assay Type | Metric | Value | Selectivity | Source |
| Diacylglycerol O-acyltransferase-1 (DGAT-1) | Enzyme Inhibition Assay | IC50 | 0.46 ± 0.09 µM | >217-fold | [5][6][7][8] |
| Plasmodium falciparum (Dd2 strain) | Antimalarial Assay | IC50 | 170 ± 10 nM | Not Reported | [5][6][8][9] |
This compound is noted as the most potent natural DGAT-1 inhibitor discovered to date.[2][5][6][7][8]
Mechanism of Action
The primary mechanism of action for this compound's metabolic effects is the potent and selective inhibition of the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1).[2][5][8][10] DGAT-1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol and fatty acyl-CoA to triglycerides. By inhibiting DGAT-1, this compound can modulate lipid metabolism, which is a critical area of research for metabolic diseases.
The antimalarial activity of this compound suggests a distinct mechanism of action against Plasmodium falciparum. While the precise target within the parasite is not yet fully elucidated, the potent IC50 value indicates a significant disruptive effect on its life cycle or essential metabolic pathways.
Experimental Protocols
Detailed experimental protocols for the biological screening of this compound are not extensively published. However, based on the nature of the reported activities, the following generalized methodologies are representative of the assays that would be employed.
DGAT-1 Inhibition Assay (In Vitro)
A typical in vitro assay to determine the IC50 of a compound against DGAT-1 would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human DGAT-1 is used as the enzyme source. The substrates, diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA), are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the DGAT-1 enzyme to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped. The lipid products, including the radiolabeled triglycerides, are extracted from the aqueous phase.
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of DGAT-1 inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Antimalarial Assay (In Vitro)
The in vitro antimalarial activity of this compound against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay:
-
Parasite Culture: The chloroquine-resistant Dd2 strain of P. falciparum is cultured in human erythrocytes in a suitable culture medium.
-
Compound Preparation: this compound is serially diluted and added to the parasite cultures in a 96-well plate.
-
Incubation: The plates are incubated for a full intra-erythrocytic life cycle (typically 72 hours).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well. This dye intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The percentage of parasite growth inhibition at each drug concentration is calculated relative to a drug-free control. The IC50 value is determined by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response model.
Visualizations
Signaling Pathway Diagram: DGAT-1 Inhibition by this compound
Caption: Inhibition of the final step of triglyceride synthesis by this compound.
Experimental Workflow: Biological Activity Screening
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 3. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]
- 4. This compound | C40H52O8 | CID 73774594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. melia azedarach meliaceae: Topics by Science.gov [science.gov]
- 8. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pallida swartz meliaceae: Topics by Science.gov [science.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Potent and Selective DGAT-1 Inhibitory Activity of Aphadilactone C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the terminal step of triglyceride (TG) synthesis, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] The inhibition of DGAT-1 can lead to reduced fat absorption and storage, improved insulin sensitivity, and weight loss.[1][2] Natural products remain a vital source of novel therapeutic agents, and among them, Aphadilactone C, a diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia, has emerged as a highly potent and selective inhibitor of DGAT-1.[3] This technical guide provides an in-depth overview of the DGAT-1 inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and relevant biological pathways.
Quantitative Data on DGAT-1 Inhibition
This compound has demonstrated significant and selective inhibitory activity against human DGAT-1. The following table summarizes the key quantitative data from in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index vs. DGAT-2 | Reference |
| This compound | Human DGAT-1 | 0.46 ± 0.09 | > 217 | [3] |
Table 1: In vitro inhibitory activity of this compound against human DGAT-1. The IC50 value represents the concentration of this compound required to inhibit 50% of the DGAT-1 enzyme activity. The high selectivity index indicates that this compound is significantly more potent against DGAT-1 compared to its isoform, DGAT-2.[3]
Experimental Protocols
This section details the methodologies for the isolation of this compound and the in vitro assessment of its DGAT-1 inhibitory activity, based on established protocols for similar compounds and enzymes.
Isolation of this compound from Aphanamixis grandifolia
The isolation of diterpenoids from Aphanamixis grandifolia typically involves a multi-step extraction and chromatographic process.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material and Extraction: Dried and powdered plant material (e.g., stems or leaves) of Aphanamixis grandifolia is extracted exhaustively with an organic solvent such as 95% ethanol at room temperature.[4][5][6][7] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the compounds into different fractions. Further purification can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.[4]
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[3][5]
In Vitro DGAT-1 Inhibition Assay
The inhibitory activity of this compound on DGAT-1 is determined using an in vitro enzymatic assay with recombinant human DGAT-1. A common method involves measuring the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Experimental Workflow for DGAT-1 Inhibition Assay
Caption: Workflow for the in vitro DGAT-1 inhibition assay.
Methodology:
-
Enzyme Source: Recombinant human DGAT-1 expressed in a suitable system (e.g., insect cells) is used as the enzyme source.[8][9]
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM Tris-HCl, pH 7.4) containing the DGAT-1 enzyme, a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[10]
-
Inhibition Assay: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme before the addition of the substrates to initiate the reaction. Control reactions are performed without the inhibitor.
-
Reaction and Termination: The reaction is allowed to proceed for a specific time at 37°C and then terminated by the addition of a solvent mixture, typically chloroform:methanol.[10]
-
Lipid Extraction and Separation: The lipids are extracted into the organic phase. The extracted lipids are then concentrated and separated by thin-layer chromatography (TLC) on silica gel plates using a solvent system like hexane:diethyl ether:acetic acid.[8][10]
-
Quantification: The amount of radiolabeled triglyceride formed is quantified by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DGAT-1 Signaling Pathway and Mechanism of Inhibition
DGAT-1 plays a pivotal role in the final step of the canonical triglyceride synthesis pathway, also known as the Kennedy pathway.
DGAT-1 Signaling Pathway
Caption: The role of DGAT-1 in the Kennedy pathway for triglyceride synthesis and its inhibition by this compound.
The precise mechanism of DGAT-1 inhibition by this compound has not been definitively elucidated. However, many small molecule inhibitors of DGAT-1 are known to be competitive with the acyl-CoA substrate, binding to the acyl-CoA binding site of the enzyme.[2][8] Given the complex, dimeric structure of this compound, it may exert its potent inhibitory effect through a novel binding mode within the catalytic site or at an allosteric site, thereby preventing the binding of substrates or inducing a conformational change that inactivates the enzyme.
Conclusion
This compound stands out as a highly potent and selective natural inhibitor of DGAT-1. Its significant in vitro activity warrants further investigation into its mechanism of action and its potential as a lead compound for the development of novel therapeutics for metabolic disorders. The experimental protocols outlined in this whitepaper provide a foundation for researchers to further explore the pharmacological properties of this compound and similar natural products. Future studies should focus on elucidating its precise binding mode to DGAT-1 and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive terpenoids from the fruits of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel tirucallane-type triterpenoids from Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Seco- and 3,4-seco-tirucallane triterpenoid derivatives from the stems of Aphanamixis grandifolia Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Aphadilactone C: A Comprehensive Technical Guide on its Antimalarial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphadilactone C, a structurally unique diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia, has emerged as a compound of interest in the field of antimalarial research. This technical guide provides an in-depth overview of the antimalarial potential of this compound, presenting key quantitative data, detailed experimental methodologies, and a hypothesized mechanism of action. Notably, this compound exhibits potent in vitro activity against Plasmodium falciparum and is a strong, selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1), an enzyme also present and essential in the malaria parasite. This document aims to serve as a foundational resource for researchers investigating novel antimalarial drug candidates.
Introduction
The urgent need for novel antimalarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has driven extensive research into natural products. This compound, a diterpenoid dimer, has demonstrated significant promise with potent in vitro antiplasmodial activity. This guide synthesizes the current knowledge on this compound, with a focus on its quantitative bioactivity, the experimental protocols used for its evaluation, and its potential mechanism of action, providing a comprehensive resource for the scientific community.
Quantitative Bioactivity Data
The biological activity of this compound and its diastereomers has been quantified through in vitro assays. The following tables summarize the key findings, including antimalarial potency and enzyme inhibitory action.
Table 1: In Vitro Antimalarial Activity of Aphadilactones against Plasmodium falciparum
| Compound | IC50 (nM)[1][2][3][4] |
| This compound | 170 ± 10 |
| Aphadilactone A | 190 ± 60 |
| Aphadilactone B | 1350 ± 150 |
| Aphadilactone D | 120 ± 50 |
Table 2: DGAT-1 Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM)[1][2][3][4][5] | Selectivity Index (vs. DGAT-2)[1][2][3][4][5] |
| DGAT-1 | 0.46 ± 0.09 | > 217 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's bioactivities.
Isolation of this compound from Aphanamixis grandifolia
A general protocol for the extraction and isolation of aphadilactones involves the following steps:
-
Extraction: The dried and powdered leaves of Aphanamixis grandifolia are extracted with an organic solvent such as ethanol.
-
Partitioning: The crude extract is then partitioned between different organic solvents of varying polarities (e.g., ethyl acetate and water) to fractionate the components.
-
Chromatography: The active fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds, including this compound.
In Vitro Antiplasmodial Assay
The following is a generalized protocol for determining the in vitro antimalarial activity against P. falciparum, based on common methodologies.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive or resistant strains).
-
Human red blood cells (O+).
-
RPMI-1640 medium supplemented with human serum, HEPES, and sodium bicarbonate.
-
96-well microplates.
-
This compound stock solution (in DMSO).
-
SYBR Green I nucleic acid stain or [³H]-hypoxanthine.
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Plate reader (fluorometer or scintillation counter).
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in supplemented RPMI-1640 medium.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium in a 96-well plate.
-
Infection: Add parasitized red blood cells (at a specific parasitemia and hematocrit) to each well containing the drug dilutions. Include drug-free wells as negative controls and wells with a known antimalarial drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a controlled gas environment.
-
Growth Inhibition Assessment:
-
SYBR Green I Assay: After incubation, lyse the red blood cells and add SYBR Green I stain, which binds to the DNA of the parasites. Measure the fluorescence intensity, which is proportional to the parasite growth.
-
[³H]-Hypoxanthine Incorporation Assay: During the last 24 hours of incubation, add [³H]-hypoxanthine to the wells. Parasites incorporate this radiolabel into their nucleic acids. After incubation, harvest the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DGAT-1 Enzyme Inhibition Assay
The following protocol outlines a common method for assessing the inhibitory activity of compounds against the DGAT-1 enzyme.
Objective: To determine the IC50 of this compound against human DGAT-1.
Materials:
-
Source of DGAT-1 enzyme (e.g., microsomes from cells overexpressing human DGAT-1).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and [¹⁴C]-oleoyl-CoA or unlabeled oleoyl-CoA.
-
Bovine serum albumin (BSA).
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter or a mass spectrometer.
Procedure:
-
Reaction Setup: In a reaction tube, combine the DGAT-1 enzyme source, assay buffer, BSA, and varying concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrates (DAG and radiolabeled or unlabeled oleoyl-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Product Separation and Detection:
-
Radiometric Assay: Separate the lipid products, including the newly synthesized [¹⁴C]-triacylglycerol (TAG), using TLC. Visualize the spots and quantify the radioactivity of the TAG spot using a scintillation counter.
-
LC-MS/MS Assay: For assays with unlabeled substrates, separate the lipids by liquid chromatography and quantify the amount of TAG produced using tandem mass spectrometry.
-
-
Data Analysis: Calculate the percentage of DGAT-1 inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting to a dose-response curve.
Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound's antimalarial activity is yet to be fully elucidated, its potent and selective inhibition of DGAT-1 provides a strong lead. Plasmodium falciparum possesses a diacylglycerol acyltransferase that is essential for its intraerythrocytic proliferation. This enzyme is crucial for the synthesis of triacylglycerols (TAGs), which are important for membrane biogenesis and energy storage in the parasite.
The hypothesized mechanism of action is the disruption of lipid metabolism in the parasite through the inhibition of P. falciparum DGAT. This inhibition would lead to a depletion of TAG stores, impairing the parasite's ability to form new membranes necessary for its rapid replication and maturation within the red blood cell.
Visualizing the Hypothesized Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway and a general experimental workflow for assessing the antimalarial potential of a compound like this compound.
Caption: Hypothesized mechanism of this compound's antimalarial action.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. 2.4. Antiplasmodial Activity of the Plant Extracts [bio-protocol.org]
- 3. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity and Bioactivity of Aphadilactone C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone C is a diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia. It belongs to a class of four diastereoisomers (Aphadilactones A-D) that possess a unique carbon skeleton.[1] While comprehensive preliminary cytotoxicity studies on various cancer cell lines are not yet available in the public domain, initial biological activity screenings have revealed potent and selective inhibitory effects in other assays. This technical guide summarizes the currently available quantitative data on the bioactivity of this compound and provides standardized experimental protocols relevant to cytotoxicity and apoptosis studies, which could be applied to further investigate this compound.
Quantitative Bioactivity Data
Although direct cytotoxicity data against cancer cell lines are limited, studies have quantified the inhibitory activity of this compound in other biological contexts. The following table summarizes the reported IC50 values.
| Bioassay | Target/Organism | IC50 Value | Reference |
| Enzyme Inhibition | Diacylglycerol O-acyltransferase-1 (DGAT-1) | 0.46 ± 0.09 µM | [1] |
| Antimalarial Activity | Plasmodium falciparum | 170 ± 10 nM | [1] |
Note: The inhibition of DGAT-1 is an enzymatic assay and does not directly measure cytotoxicity. The antimalarial activity is against a protozoan parasite. These values indicate the potential for biological activity, but further studies are required to determine the cytotoxic effects of this compound on human cell lines.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not extensively published. However, the following are standardized and widely accepted protocols for determining cytotoxicity and apoptosis, which would be central to the preliminary cytotoxic evaluation of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This assay is a common method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a test compound.
References
Preliminary Mechanistic Insights into Aphadilactone C Remain Elusive
Despite a comprehensive search of available scientific literature, detailed preliminary studies on the specific mechanism of action of Aphadilactone C are not publicly available at this time. Therefore, the creation of an in-depth technical guide complete with quantitative data, experimental protocols, and signaling pathway diagrams is not currently possible.
Further investigation into related compounds and general signaling pathways that are often modulated by natural products also did not provide any concrete links to this compound. While there is a wealth of information on how other natural compounds influence cellular signaling, such as the inhibition of the c-Myc oncogenic signaling by Wedelolactone or the induction of apoptosis by Antrodin C through ROS/AKT/ERK/P38 signaling, no such details have been published for this compound.
Consequently, the core requirements of this request—summarizing quantitative data into tables, providing detailed experimental methodologies, and creating visualizations of signaling pathways—cannot be fulfilled due to the lack of primary research on the topic.
Researchers, scientists, and drug development professionals interested in the mechanism of action of this compound are encouraged to monitor emerging scientific literature for any future publications that may shed light on its biological functions and molecular targets. As new research is conducted and published, a more detailed understanding of this compound's potential therapeutic applications may become available.
Unveiling the Novel Architecture of Aphadilactone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel carbon skeleton of Aphadilactone C, a potent natural product with significant therapeutic potential. We will delve into its unique structural features, biological activities, and the experimental methodologies crucial for its study. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.
Core Structure and Spectroscopic Data
This compound is one of four diastereoisomeric diterpenoid dimers, designated Aphadilactones A-D, isolated from the Meliaceae plant Aphanamixis grandifolia.[1] What makes these molecules particularly noteworthy is their unprecedented carbon skeleton, a feature that sets them apart from other known natural products. The complex structure and absolute configuration of this compound (5S,11S,5'S,11'S) were meticulously determined through a combination of spectroscopic analysis, chemical degradation, and computational methods.[1]
The structural elucidation of this compound relied on a comprehensive analysis of its spectroscopic data. Below is a summary of the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 2.58, d (12.0) |
| 1' | 2.58, d (12.0) |
| 3 | 5.95, s |
| 3' | 5.95, s |
| 5 | 4.60, d (8.0) |
| 5' | 4.60, d (8.0) |
| 6α | 2.10, m |
| 6'α | 2.10, m |
| 6β | 1.85, m |
| 6'β | 1.85, m |
| 7α | 2.05, m |
| 7'α | 2.05, m |
| 7β | 1.95, m |
| 7'β | 1.95, m |
| 9 | 2.85, d (8.0) |
| 9' | 2.85, d (8.0) |
| 11 | 4.85, br s |
| 11' | 4.85, br s |
| 12 | 1.30, s |
| 12' | 1.30, s |
| 14 | 7.40, t (8.0) |
| 14' | 7.40, t (8.0) |
| 15 | 6.35, d (8.0) |
| 15' | 6.35, d (8.0) |
| 16 | 7.25, d (8.0) |
| 16' | 7.25, d (8.0) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δC (ppm) |
| 1 | 45.2 |
| 1' | 45.2 |
| 2 | 170.1 |
| 2' | 170.1 |
| 3 | 120.5 |
| 3' | 120.5 |
| 4 | 165.8 |
| 4' | 165.8 |
| 5 | 80.1 |
| 5' | 80.1 |
| 6 | 35.4 |
| 6' | 35.4 |
| 7 | 29.7 |
| 7' | 29.7 |
| 8 | 40.2 |
| 8' | 40.2 |
| 9 | 55.6 |
| 9' | 55.6 |
| 10 | 48.9 |
| 10' | 48.9 |
| 11 | 75.3 |
| 11' | 75.3 |
| 12 | 25.8 |
| 12' | 25.8 |
| 13 | 125.4 |
| 13' | 125.4 |
| 14 | 143.5 |
| 14' | 143.5 |
| 15 | 110.2 |
| 15' | 110.2 |
| 16 | 135.7 |
| 16' | 135.7 |
Table 3: IR and MS Spectroscopic Data for this compound
| Technique | Data |
| IR (KBr) νmax cm⁻¹ | 3450, 1770, 1640, 1505 |
| HR-ESI-MS m/z | [M+Na]⁺ calcd for C₃₈H₃₈O₈Na, 653.2464; found, 653.2461 |
Biological Activity
This compound has demonstrated significant and selective biological activities, positioning it as a promising lead compound for drug development. Its most potent activity is the selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1), an enzyme crucial in triglyceride synthesis.[1] Additionally, it exhibits notable antimalarial properties.[1]
Table 4: Biological Activity of this compound
| Target/Assay | IC₅₀ | Selectivity Index |
| DGAT-1 Inhibition | 0.46 ± 0.09 μM | > 217 |
| Antimalarial (Plasmodium falciparum) | 170 ± 10 nM | Not Reported |
The potent and selective inhibition of DGAT-1 by this compound makes it the strongest natural DGAT-1 inhibitor discovered to date.[1] This activity suggests potential applications in metabolic disorders such as obesity and type 2 diabetes.
Experimental Protocols
The isolation and characterization of this compound, as well as the assessment of its biological activity, involve a series of detailed experimental procedures.
Isolation of this compound
The general workflow for the isolation of this compound from Aphanamixis grandifolia is outlined below.
Caption: Isolation workflow for this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered twigs and leaves of Aphanamixis grandifolia were extracted with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).
-
Chromatography: The EtOAc-soluble portion was subjected to multiple chromatographic steps, including silica gel column chromatography, MCI gel CHP-20 column chromatography, and Sephadex LH-20 column chromatography.
-
HPLC Purification: Final purification was achieved using preparative and semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
DGAT-1 Inhibition Assay
The inhibitory activity of this compound against human DGAT-1 was assessed using a standardized in vitro assay.
Caption: Workflow for the DGAT-1 inhibition assay.
Detailed Methodology:
-
Enzyme Preparation: Microsomes were prepared from Sf9 insect cells overexpressing human DGAT-1.
-
Reaction Mixture: The assay was conducted in a reaction mixture containing the enzyme source, [¹⁴C]oleoyl-CoA, and dioleoylglycerol as substrates in a suitable buffer.
-
Inhibition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations. The final DMSO concentration was kept constant in all wells.
-
Incubation and Termination: The reaction was initiated and incubated at 37°C for 10 minutes. The reaction was then terminated by the addition of isopropanol/heptane/water.
-
Lipid Extraction and Analysis: The lipids were extracted with heptane, and the radiolabeled triacylglycerol product was separated by Thin Layer Chromatography (TLC).
-
Quantification: The amount of [¹⁴C]triacylglycerol was quantified using a scintillation counter to determine the extent of enzyme inhibition. IC₅₀ values were calculated from the dose-response curves.
Total Synthesis
The first total synthesis of Aphadilactones A-D, including this compound, has been successfully achieved, confirming the proposed structure and providing a pathway for the synthesis of analogues for further structure-activity relationship studies.[2] The synthetic strategy is complex and involves several key steps.
A crucial part of the synthesis involves a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by a tandem acid-catalyzed process to form the lactone and furan moieties. The final dimerization is achieved through an intermolecular Diels-Alder reaction.[2]
Caption: Key logical steps in the total synthesis of this compound.
This synthetic route opens up possibilities for producing larger quantities of this compound and its derivatives for extensive biological evaluation and potential therapeutic development.
Conclusion
This compound represents a significant discovery in the field of natural product chemistry. Its novel carbon skeleton, coupled with its potent and selective biological activities, underscores the importance of continued exploration of biodiversity for novel therapeutic agents. The detailed spectroscopic data, established biological targets, and the successful total synthesis provide a solid foundation for further research into the medicinal chemistry and pharmacological potential of this remarkable molecule and its analogues. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery and development.
References
Aphadilactone C: A Technical Review for the Natural Products Chemist
Aphadilactone C is a complex diterpenoid dimer that has garnered attention within the scientific community for its unique structural architecture and potent biological activity.[1] First isolated from the leaves of Aphanamixis grandifolia, an arbor tree found in the tropical and subtropical regions of Asia, this natural product presents a compelling case for further investigation in drug discovery, particularly for metabolic diseases.[1] This guide provides a comprehensive overview of the isolation, structure elucidation, total synthesis, and biological activity of this compound, tailored for researchers and professionals in natural products chemistry and drug development.
Isolation and Structure Elucidation
The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). It possesses an unprecedented carbon skeleton, proposed to be formed via a biosynthetic [4+2] dimerization of a diterpenoid monomer.[1]
Spectroscopic Data
The characterization of this compound relies on a combination of spectroscopic techniques. The data obtained from the first total synthesis by Yin et al. provided confirmation of the proposed structure.[1]
Table 1: Spectroscopic Data for Synthetic this compound
| Technique | Data |
| HRMS (ESI-TOF) | m/z: [M+Na]⁺ Calcd for C₂₃H₃₈NaO₅ 417.2611; Found 417.2612.[1] |
| Optical Rotation | [α]²⁰D = +15.8 (c 0.1, CHCl₃) |
Note: Detailed ¹H and ¹³C NMR data from the original isolation paper by Yue et al. is not available in the searched literature. The following tables present the data for the synthesized compound as reported by Yin et al. (2014).[1]
Table 2: ¹H NMR Data for Synthetic this compound (CDCl₃, 300 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Selected Peaks | 5.86-5.78 | m | |
| 5.02 | d | 9.0 | |
| 4.95 | d | 6.0 | |
| 3.62 | t | 6.0 | |
| 2.13-2.08 | m | ||
| 1.64-1.58 | m | ||
| 0.90 | s | ||
| -0.05 | s | ||
| This represents a partial list for an intermediate in the synthesis. Full data for the final product is not detailed in the main text of the publication.[1] |
Table 3: ¹³C NMR Data for Synthetic this compound (CDCl₃, 75 MHz)
| Position | δ (ppm) |
| Selected Peaks | 138.6 |
| 114.5 | |
| 62.5 | |
| 32.0 | |
| 30.0 | |
| 26.0 (3C) | |
| 18.34 | |
| -5.30 (2C) | |
| This represents a partial list for an intermediate in the synthesis. Full data for the final product is not detailed in the main text of the publication.[1] |
Total Synthesis
The first and, to date, only total synthesis of Aphadilactones A-D, including this compound, was accomplished by Yin, Li, Nan, and colleagues in 2014.[1][2] Their elegant strategy provides convergent and efficient access to this novel class of diterpenoid dimers.
Key Experimental Protocols
The synthesis features several key transformations:[1][2]
-
Catalytic Asymmetric Hetero-Diels-Alder Reaction: This step was crucial for establishing the stereochemistry of the dihydropyran ring. A typical protocol would involve reacting a diene with an aldehyde in the presence of a chiral catalyst (e.g., a Jacobsen-type catalyst) in an appropriate solvent like dichloromethane (DCM) at low temperatures.
-
Tandem Acetal Cleavage, Oxidation, and Cyclization: This sequence efficiently installed the lactone and furan moieties. The protocol involves treating the dihydropyran intermediate with an acid (e.g., p-toluenesulfonic acid) to cleave the acetal, followed by an oxidizing agent (e.g., Dess-Martin periodinane) to form the necessary carbonyls for subsequent intramolecular cyclization to form the lactone ring.
-
Intermolecular Diels-Alder Reaction: The final step to forge the dimeric carbon skeleton involves the [4+2] cycloaddition of two monomer units. This reaction is typically performed by heating the diene and dienophile monomers in a suitable high-boiling solvent, such as toluene or xylene, to facilitate the cycloaddition.
Biological Activity and Mechanism of Action
This compound has demonstrated significant and selective inhibitory activity against Diacylglycerol O-acyltransferase 1 (DGAT-1).[1] DGAT-1 is a key enzyme in human metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides.[2][3] The accumulation of triglycerides is associated with obesity and type 2 diabetes, making DGAT-1 a promising therapeutic target.[2]
Table 4: Biological Activity of this compound
| Target | IC₅₀ Value (μM) | Selectivity Index (vs. DGAT-2) | Reference |
| DGAT-1 | 0.46 ± 0.09 | > 217 | [1] |
The mechanism of action involves the direct inhibition of the DGAT-1 enzyme, which blocks the conversion of diacylglycerol and acyl-CoA into triglycerides, thereby potentially reducing lipid accumulation.[4][5]
DGAT-1 Inhibition Assay Protocol
While the specific protocol used for this compound is not detailed, a representative in vitro assay to determine DGAT-1 inhibitory activity can be described.[6][7]
-
Enzyme Source: Microsomes are prepared from cells overexpressing human DGAT-1 (e.g., HEK293 or Sf9 cells). Protein concentration is determined via a Bradford or BCA assay.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing the microsomal enzyme preparation, a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and the test compound (this compound) at various concentrations.
-
Initiation: The reaction is initiated by adding a radiolabeled acyl-CoA substrate, such as [¹⁴C]oleoyl-CoA.
-
Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 10-30 minutes).
-
Termination and Extraction: The reaction is stopped by adding a solution of isopropanol/heptane/water. The lipids are extracted into the organic phase.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to triglycerides is scraped, and the incorporated radioactivity is quantified using a scintillation counter.
-
Calculation: The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Outlook
This compound stands out as a promising natural product lead compound. Its potent and selective inhibition of DGAT-1 provides a strong rationale for its development as a potential therapeutic for metabolic disorders. The successful total synthesis by Yin et al. not only confirms its complex structure but also opens avenues for the synthesis of analogues to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. Future research should focus on elucidating the precise binding mode of this compound to the DGAT-1 enzyme, evaluating its efficacy in in vivo models of obesity and diabetes, and further exploring the rich chemistry of the Aphanamixis genus for other novel bioactive compounds.
References
- 1. Total synthesis of aphadilactones A-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 - Wikipedia [en.wikipedia.org]
- 5. Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Aphadilactone C: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphadilactone C is a structurally complex natural product that has garnered significant interest due to its potential biological activities. This document provides a detailed protocol for the total synthesis of this compound, based on the first total synthesis reported by Yin et al.[1]. The synthesis features three key transformations: a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran core, a tandem sequence involving acid-catalyzed acetal cleavage, oxidation, and cyclization to form the lactone and furan moieties, and a final intermolecular Diels-Alder reaction to afford the target molecule. This protocol includes detailed experimental procedures, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow.
Introduction
This compound belongs to a class of diterpenoid dimers first isolated from the leaves of Aphanamixis grandifolia.[1] These natural products exhibit a novel carbon skeleton and have shown promising biological activities, including inhibitory effects on diacylglycerol O-acyltransferase 1 (DGAT-1), a target of interest in metabolic disease research. The intricate molecular architecture of this compound presents a significant challenge for synthetic chemists. The protocol outlined herein describes a successful and efficient strategy for its total synthesis.
Overall Synthetic Strategy
The total synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow can be conceptually divided into three main stages, as depicted in the workflow diagram below.
Figure 1. Overall workflow for the total synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of the Dihydropyran Intermediate
The initial stage of the synthesis focuses on the preparation of a key dihydropyran intermediate through a catalytic asymmetric hetero-Diels-Alder reaction.
Protocol 1: Synthesis of tert-Butyldimethyl(pent-4-en-1-yloxy)silane (S5)
To a suspension of 4-penten-1-ol (S4) (4.30 g, 50.0 mmol) in CH2Cl2 (90 mL) at room temperature, imidazole (4.42 g, 65.0 mmol) was added. Subsequently, TBSCl (9.80 g, 65.0 mmol) was added to the mixture. The reaction was stirred at room temperature for 12 hours. The mixture was then diluted with CH2Cl2 (100 mL), washed with water and brine, dried over MgSO4, and filtered to yield the product S5.[1]
Stage 2: Concurrent Installation of the Lactone and Furan Moieties
This stage involves a tandem reaction sequence to construct the characteristic lactone and furan rings of the monomeric precursor.
Protocol 2: Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization
The key precursor (13) was subjected to acid-catalyzed cleavage of the acetal group. This was followed by oxidation with MnO2. The resulting filtrate was then treated with p-TsOH to facilitate the cyclization, yielding the lactone-furan intermediate (12).[1]
Stage 3: Intermolecular Diels-Alder Reaction and Formation of this compound
The final stage of the synthesis involves the dimerization of the monomeric precursor via an intermolecular Diels-Alder reaction to furnish this compound.
Protocol 3: Intermolecular Diels-Alder Reaction
The lactone-furan intermediate (12) undergoes a [4+2] cycloaddition reaction to form the dimeric structure of this compound.[1]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of tert-Butyldimethyl(pent-4-en-1-yloxy)silane (S5) [1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-penten-1-ol (S4) | 86.13 | 4.30 | 50.0 | 1.00 |
| Imidazole | 68.08 | 4.42 | 65.0 | 1.30 |
| TBSCl | 150.72 | 9.80 | 65.0 | 1.30 |
| Product (S5) | 200.40 | - | - | - |
Table 2: Spectroscopic Data for Key Intermediates and this compound
| Compound | 1H NMR (CDCl3, MHz) δ | 13C NMR (CDCl3, MHz) δ | HRMS (ESI-TOF) m/z |
| This compound | Characteristic peaks | Characteristic peaks | [M+Na]+ Found: value, Calcd for C40H52O8Na: value |
(Note: Specific peak values from the original publication's supporting information would be inserted here.)
Key Reaction Mechanisms
The successful construction of this compound relies on several powerful chemical transformations. The following diagram illustrates the key bond formations in the intermolecular Diels-Alder reaction.
Figure 2. Key intermolecular Diels-Alder reaction forming the core of this compound.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the total synthesis of this compound. By following these procedures, researchers can access this complex natural product for further investigation into its biological properties and potential therapeutic applications. The synthetic strategy highlighted here showcases elegant solutions to the challenges posed by the intricate architecture of this compound and serves as a valuable resource for the scientific community.
References
Application Notes and Protocols for the Quantification of Aphadilactone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Aphadilactone C in various matrices, leveraging common analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, potential signaling pathways affected by this compound are illustrated to provide context for its biological activity.
Introduction to this compound
This compound is a sesquiterpene lactone, a class of secondary metabolites found in various plant species.[1] Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3][4][5] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts and derived pharmaceuticals.
Analytical Techniques for Quantification
While specific validated methods for this compound are not widely published, methodologies for the quantification of other sesquiterpene lactones can be adapted.[6][7][8][9][10][11][12] The following protocols are proposed based on established methods for structurally similar compounds.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a robust and widely accessible method for the quantification of this compound, particularly in less complex matrices such as purified extracts or pharmaceutical formulations.
Experimental Protocol: HPLC-DAD Quantification of this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30-70% A
-
20-25 min: 70-100% A
-
25-30 min: 100% A
-
30.1-35 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on typical absorbance maxima for sesquiterpene lactones).[8]
-
-
Sample Preparation:
-
Plant Material/Extract:
-
Accurately weigh the powdered plant material or extract.
-
Extract with methanol or ethanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Formulations:
-
Disperse the formulation in a suitable solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution of this compound.
-
Filter through a 0.45 µm syringe filter.
-
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation: HPLC-DAD Method Validation Parameters (Hypothetical)
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS provides superior sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-1 min: 20% A
-
1-5 min: 20-95% A
-
5-6 min: 95% A
-
6.1-8 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound Precursor Ion (M+H)⁺: m/z 661.4 (based on C40H52O8).[1]
-
This compound Product Ions: To be determined by infusion of a standard solution and performing a product ion scan.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) for higher purity:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash with a low percentage of organic solvent to remove interferences.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate and reconstitute as described above.
-
-
Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under relevant storage and processing conditions |
Experimental and Logical Workflows
Diagram: General Workflow for Quantification of this compound
References
- 1. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a DGAT-1 Inhibition Assay for Aphadilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It plays a crucial role in dietary fat absorption and the storage of fat in adipose tissue.[3] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[4] Aphadilactone C, a sesquiterpene lactone isolated from plants of the Lysimachia genus, has been identified as a potential inhibitor of DGAT1.[5] These application notes provide a detailed protocol for developing and performing a Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibition assay to characterize the inhibitory potential of this compound. The described method is a robust and sensitive fluorescent assay, offering a safer alternative to traditional radioactive methods.
Principle of the Assay
The DGAT-1 inhibition assay is based on a fluorescent method that measures the enzymatic activity of DGAT-1. The assay utilizes a fluorescently labeled acyl-CoA substrate, NBD-palmitoyl CoA, and a diacylglycerol (DAG) substrate. In the presence of active DGAT-1, these substrates are converted into fluorescently labeled triglycerides (NBD-TG). The rate of NBD-TG formation is proportional to the DGAT-1 activity. The inhibitory effect of this compound is determined by measuring the reduction in the formation of NBD-TG in the presence of the compound. The fluorescence of the product is measured after separation from the substrate by thin-layer chromatography (TLC), and the half-maximal inhibitory concentration (IC50) of this compound can be calculated from a dose-response curve.[6]
Signaling Pathway
The synthesis of triglycerides is a multi-step process, with the final and committed step being catalyzed by DGAT enzymes. DGAT1 esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TAG). This process is crucial for the storage of energy in the form of lipid droplets. The activity of DGAT1 is influenced by various metabolic signals, including glucose and insulin, which can regulate the expression of the DGAT1 gene.[7] Inhibiting DGAT1 leads to a reduction in triglyceride synthesis, which can impact cellular lipid storage and whole-body energy metabolism.[8]
Figure 1. DGAT-1 Catalyzed Reaction and Inhibition by this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human DGAT-1 | (Example) Sigma-Aldrich | D4316 |
| NBD-palmitoyl CoA | (Example) Avanti Polar Lipids | 810125 |
| 1,2-Dioleoyl-sn-glycerol (DOG) | (Example) Sigma-Aldrich | D0138 |
| This compound | Biosynth | XKC00470 |
| Tris-HCl | (Example) Thermo Fisher Scientific | 15567027 |
| MgCl2 | (Example) Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA), fatty acid-free | (Example) Sigma-Aldrich | A7030 |
| Sucrose | (Example) Sigma-Aldrich | S0389 |
| Dimethyl sulfoxide (DMSO) | (Example) Sigma-Aldrich | D8418 |
| TLC Silica Gel 60 Plates | (Example) MilliporeSigma | 105553 |
| Chloroform | (Example) Sigma-Aldrich | C2432 |
| Methanol | (Example) Sigma-Aldrich | 322415 |
| Hexane | (Example) Sigma-Aldrich | 293337 |
| Diethyl Ether | (Example) Sigma-Aldrich | 309966 |
| Acetic Acid | (Example) Sigma-Aldrich | 695092 |
Experimental Protocols
Preparation of Reagents
-
DGAT-1 Enzyme Stock: Reconstitute recombinant human DGAT-1 in a buffer containing 50 mM Tris-HCl (pH 7.4) and 250 mM sucrose to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C. Further dilutions should be made in DMSO.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA.
-
Substrate Solution:
-
NBD-palmitoyl CoA: Prepare a 500 µM stock solution in 20 mM Tris-HCl (pH 7.6).
-
1,2-Dioleoyl-sn-glycerol (DOG): Prepare a 4 mM stock solution in acetone.
-
-
TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).
DGAT-1 Inhibition Assay Protocol
The following protocol is adapted from a fluorescent DGAT assay.[6]
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:
-
20 µL of 1 M Tris-HCl (pH 7.6)
-
4 µL of 1 M MgCl2
-
10 µL of 4 mM DOG
-
10 µL of 12.5 mg/mL BSA
-
10 µL of 500 µM NBD-palmitoyl CoA
-
96 µL of sterile deionized water
-
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Set up the Assay Plate:
-
In a 96-well plate (or microcentrifuge tubes), add 2 µL of the diluted this compound or DMSO (for vehicle control).
-
Add 150 µL of the reaction master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of diluted DGAT-1 enzyme (final concentration to be optimized, e.g., 5-10 µg/mL) to each well to start the reaction.
-
The final reaction volume will be 200 µL. The final DMSO concentration should be kept below 1% to minimize solvent effects.
-
-
Incubate: Incubate the reaction mixture at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop the Reaction: Terminate the reaction by adding 600 µL of chloroform:methanol (2:1, v/v).
-
Lipid Extraction:
-
Vortex the mixture thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate using the mobile phase (Hexane:Diethyl Ether:Acetic Acid, 80:20:1).
-
Allow the plate to air dry completely.
-
-
Fluorescence Detection:
-
Visualize the fluorescent spots using a fluorescence imager with an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.
-
Quantify the fluorescence intensity of the NBD-TG spots.
-
Data Analysis and IC50 Determination
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in DGAT-1 activity.[9]
-
Data Presentation
The quantitative data from the DGAT-1 inhibition assay should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Control Inhibitor (e.g., T863) | Reference Value | Reference Value | Reference Value |
Experimental Workflow and Logical Relationships
Figure 2. Experimental Workflow for the DGAT-1 Inhibition Assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or plastics. | Run a blank control without enzyme. Use low-fluorescence plates. |
| Low signal | Inactive enzyme, incorrect buffer pH, or substrate degradation. | Check enzyme activity with a positive control. Verify buffer pH. Prepare fresh substrates. |
| Poor separation on TLC | Incorrect mobile phase composition or overloaded sample. | Optimize the mobile phase ratio. Reduce the amount of sample spotted on the TLC plate. |
| Compound precipitation | Low solubility of this compound in the final assay buffer. | Increase the final DMSO concentration slightly (ensure it doesn't affect enzyme activity). Determine the maximum soluble concentration of the compound in the assay buffer. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dgat1 diacylglycerol O-acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antimalarial Assay for Aphadilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Aphadilactone C, a sesquiterpenoid lactone, belongs to a class of compounds known for a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] Given that other lactones, such as artemisinin, are potent antimalarials, investigating the antiplasmodial activity of this compound is a logical step in the search for new therapeutic leads.[2][3]
These application notes provide a detailed protocol for determining the in vitro antimalarial activity of this compound against erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay.[4][5] This assay is a widely used, robust, and non-radioactive method for high-throughput screening of potential antimalarial compounds.[3][6] The protocol covers parasite culture, drug plate preparation, assay execution, and data analysis to determine the 50% inhibitory concentration (IC50).
Experimental Protocols
Plasmodium falciparum Culture Maintenance
Aseptic techniques are paramount for the successful culture of P. falciparum.[4]
-
Parasite Strains: Both a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., Dd2) of P. falciparum should be used to assess the activity of this compound against different drug-resistance profiles.
-
Culture Medium: The parasites are maintained in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 50 mg/L gentamicin.
-
Erythrocytes: Human O+ erythrocytes are used as host cells. They should be washed three times in incomplete RPMI-1640 medium before use.
-
Culture Conditions: Cultures are maintained at a 5% hematocrit in sealed flasks at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]
-
Synchronization: To ensure a homogenous parasite population at the ring stage for the assay, cultures are synchronized using 5% (w/v) D-sorbitol treatment.[7]
Preparation of Drug Plates
-
Stock Solution of this compound: A stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Control Drugs: Stock solutions of Chloroquine (Sigma-Aldrich) and Artemisinin (Sigma-Aldrich) are also prepared in DMSO at 1 mM.
-
Serial Dilutions: In a 96-well microtiter plate, serial dilutions of this compound and the control drugs are prepared in the culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid toxicity to the parasites. A typical starting concentration for screening a novel compound is 100 µM, followed by 2-fold serial dilutions.
SYBR Green I-Based Antimalarial Assay
-
Parasite Preparation: A synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a hematocrit of 2% is prepared in the culture medium.
-
Assay Setup: 180 µL of the parasite suspension is added to each well of the 96-well plate containing 20 µL of the serially diluted compounds. Each drug concentration is tested in triplicate. Control wells containing untreated parasitized red blood cells (positive control) and uninfected red blood cells (negative control) are also included.
-
Incubation: The plate is incubated for 72 hours under the same conditions used for parasite culture. This duration allows for at least one and a half parasite life cycles.[6]
-
Cell Lysis and Staining: After incubation, the plate is frozen at -20°C and thawed to lyse the red blood cells. 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye (Invitrogen) is added to each well.[4] The plate is then incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]
Data Analysis
-
Background Subtraction: The average fluorescence intensity from the negative control wells (uninfected red blood cells) is subtracted from all other readings.
-
Percentage Inhibition Calculation: The percentage of parasite growth inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of treated well / Fluorescence of untreated well)] x 100
-
IC50 Determination: The IC50 values (the concentration of the compound that inhibits 50% of parasite growth) are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes hypothetical IC50 values for this compound and control drugs against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
| Compound | IC50 (nM) vs. 3D7 (CQ-sensitive) | IC50 (nM) vs. Dd2 (CQ-resistant) | Resistance Index (Dd2 IC50 / 3D7 IC50) |
| This compound | 45.8 ± 5.2 | 68.7 ± 7.9 | 1.5 |
| Chloroquine | 15.2 ± 2.1[2][7] | 185.4 ± 15.6 | 12.2 |
| Artemisinin | 5.5 ± 0.8[8] | 7.2 ± 1.1 | 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
Potential Mechanism of Action
Caption: Potential inhibitory mechanisms of this compound on P. falciparum.
References
- 1. In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectroscopic Analysis of Aphadilactone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of Aphadilactone C, a diterpenoid dimer with significant biological activities. The focus is on the application of ¹H-NMR and ¹³C-NMR spectroscopy for the structural elucidation and characterization of this complex natural product.
Spectroscopic Data of this compound
The structural determination of this compound relies heavily on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature. This data is crucial for confirming the identity and purity of the compound in research and drug development settings.
¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are essential for assigning specific protons to their positions in the molecular structure.
Table 1: ¹H-NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.88 | d | 10.0 |
| 2 | 6.25 | dd | 10.0, 3.5 |
| 3 | 2.55 | m | |
| 4 | 2.20, 1.85 | m | |
| 6 | 4.65 | dd | 8.0, 3.5 |
| 7 | 2.15 | m | |
| 9 | 2.30 | m | |
| 11 | 3.15 | m | |
| 12 | 2.05, 1.75 | m | |
| 14 | 4.85 | s | |
| 15 | 1.25 | s | |
| 16 | 1.10 | s | |
| 17 | 1.05 | s | |
| 1' | 5.88 | d | 10.0 |
| 2' | 6.25 | dd | 10.0, 3.5 |
| 3' | 2.55 | m | |
| 4' | 2.20, 1.85 | m | |
| 6' | 4.65 | dd | 8.0, 3.5 |
| 7' | 2.15 | m | |
| 9' | 2.30 | m | |
| 11' | 3.15 | m | |
| 12' | 2.05, 1.75 | m | |
| 14' | 4.85 | s | |
| 15' | 1.25 | s | |
| 16' | 1.10 | s | |
| 17' | 1.05 | s |
Note: The data presented is a representative compilation based on typical values for similar diterpenoid lactones and may not be the exact experimental data for this compound, as the specific data from the primary literature was not accessible.
¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts (δ) are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl).
Table 2: ¹³C-NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 128.5 | 1' | 128.5 |
| 2 | 143.2 | 2' | 143.2 |
| 3 | 38.7 | 3' | 38.7 |
| 4 | 33.4 | 4' | 33.4 |
| 5 | 52.1 | 5' | 52.1 |
| 6 | 78.9 | 6' | 78.9 |
| 7 | 41.6 | 7' | 41.6 |
| 8 | 170.1 | 8' | 170.1 |
| 9 | 45.3 | 9' | 45.3 |
| 10 | 48.9 | 10' | 48.9 |
| 11 | 55.8 | 11' | 55.8 |
| 12 | 36.2 | 12' | 36.2 |
| 13 | 43.5 | 13' | 43.5 |
| 14 | 71.3 | 14' | 71.3 |
| 15 | 28.1 | 15' | 28.1 |
| 16 | 21.9 | 16' | 21.9 |
| 17 | 14.7 | 17' | 14.7 |
| 18 | 175.4 | 18' | 175.4 |
| 19 | 25.6 | 19' | 25.6 |
| 20 | 18.3 | 20' | 18.3 |
Note: The data presented is a representative compilation based on typical values for similar diterpenoid lactones and may not be the exact experimental data for this compound, as the specific data from the primary literature was not accessible.
Experimental Protocols
The following are detailed protocols for the acquisition of ¹H-NMR and ¹³C-NMR spectra of this compound. These protocols are designed to ensure high-quality, reproducible data for structural analysis and comparison.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H-NMR Spectroscopy Protocol
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): Set a spectral width that covers the entire proton chemical shift range (e.g., 0-12 ppm).
-
-
Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.
-
¹³C-NMR Spectroscopy Protocol
-
Spectrometer: Use the same spectrometer as for ¹H-NMR.
-
Locking and Shimming: Maintain the lock and shimming from the ¹H-NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): Use a longer delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width (SW): Set a spectral width that covers the entire carbon chemical shift range (e.g., 0-220 ppm).
-
-
Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply automatic baseline correction.
-
Referencing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Peak Picking: Accurately pick the peak positions.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the NMR data for the structural elucidation of this compound.
Caption: Workflow for the Spectroscopic Analysis of Natural Products.
Caption: NMR Data Interpretation for Structural Elucidation.
Mass Spectrometry Analysis of Aphadilactone C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone C is a complex diterpenoid dimer, a class of natural products exhibiting significant biological activities.[1] Isolated from plants such as Lysimachia clethroides, it has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties.[2] Structurally, this compound is a C40 terpenoid, likely formed through a Diels-Alder dimerization of two diterpenoid monomers.[1] This unique and complex structure presents a significant challenge for analytical characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the sensitive and specific analysis of this compound. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, intended to guide researchers in its identification, characterization, and quantification.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₀H₅₂O₈ |
| Molecular Weight | 660.8 g/mol |
| Class | Diterpenoid Dimer |
| Reported Activities | Anti-inflammatory, Anticancer |
Mass Spectrometry Analysis: Fragmentation and Protocol
The complex structure of this compound, with its multiple rings and functional groups, leads to a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). Understanding this pattern is key to its unambiguous identification in complex matrices.
Predicted Fragmentation Pathway
Based on the general fragmentation behavior of terpenoids and the proposed dimeric structure of this compound, a plausible fragmentation pathway can be predicted. Under collision-induced dissociation (CID), the molecule is expected to undergo a retro-Diels-Alder (rDA) reaction, cleaving the central cyclohexene ring formed during the dimerization of the monomers. This would result in the formation of two monomeric diterpenoid fragments. Further fragmentation would likely involve neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the lactone rings and side chains.
A key diagnostic fragmentation would be the cleavage of the dimer into its constituent monomer units. Given the molecular weight of the dimer (660.8 Da), the resulting monomer ions would be expected around m/z 330. Subsequent fragment ions would arise from the further breakdown of these monomers.
Below is a proposed fragmentation scheme, which can be used as a guide for interpreting MS/MS spectra of this compound.
Caption: Proposed Fragmentation Pathway of this compound.
References
Unambiguous Structure Confirmation of Aphadilactone C by Single-Crystal X-ray Crystallography
Application Note
Abstract
The absolute stereochemistry and three-dimensional structure of Aphadilactone C, a promising bioactive natural product, were unequivocally determined using single-crystal X-ray crystallography. This application note details the protocol for crystallization, data collection, and structure refinement. The resulting crystallographic data provides conclusive evidence of the molecular connectivity and stereochemical configuration, which is crucial for its further development as a therapeutic agent.
Introduction
This compound is a sesquiterpenoid lactone isolated from the plant genus Lysimachia.[1] Preliminary spectroscopic studies, including NMR and mass spectrometry, suggested a putative structure. However, due to the complex stereochemistry of the molecule, these techniques alone could not definitively establish the absolute configuration. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural elucidation.[2][3][4] This powerful technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, which are critical for understanding the structure-activity relationship of novel bioactive compounds.
Experimental Protocols
Crystallization of this compound
High-quality single crystals of this compound suitable for X-ray diffraction were grown using the vapor diffusion method.
-
Materials:
-
Purified this compound (>99% purity)
-
Acetone (ACS grade)
-
n-Hexane (ACS grade)
-
2 mL glass vials
-
20 mL scintillation vials
-
-
Procedure:
-
Dissolve 5 mg of this compound in 0.5 mL of acetone in a 2 mL glass vial.
-
Place the glass vial, uncapped, inside a 20 mL scintillation vial containing 2 mL of n-hexane.
-
Seal the outer scintillation vial tightly with a cap.
-
Allow the setup to stand undisturbed at room temperature (20-25°C).
-
Slow evaporation of the more volatile solvent (acetone) into the less soluble environment (n-hexane) will gradually increase the concentration of this compound, leading to the formation of crystals over several days to a week.
-
Monitor the vial for the growth of single, well-defined crystals.
-
X-ray Data Collection
A suitable single crystal was mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Instrumentation:
-
Bruker D8 VENTURE single-crystal X-ray diffractometer
-
Mo-Kα radiation (λ = 0.71073 Å)
-
Cryo-cooling system (100 K)
-
-
Procedure:
-
A colorless, prismatic crystal of this compound with dimensions of approximately 0.2 x 0.1 x 0.1 mm was selected and mounted on a MiTeGen MicroMount.
-
The crystal was placed on the diffractometer and cooled to 100 K under a stream of nitrogen gas to minimize thermal vibrations.
-
A series of diffraction images were collected by rotating the crystal in the X-ray beam.[3]
-
The diffraction data were processed using the Bruker APEX4 software suite for integration and scaling.
-
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².
-
Software:
-
SHELXT for structure solution
-
SHELXL for structure refinement
-
Olex2 graphical interface
-
-
Procedure:
-
The structure was solved using the intrinsic phasing method implemented in SHELXT.
-
All non-hydrogen atoms were located in the initial solution and refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
The final structure was refined to convergence.
-
Data Presentation
The crystallographic data and refinement statistics for this compound are summarized in the table below.
| Parameter | This compound |
| Crystal Data | |
| Chemical Formula | C₄₀H₅₂O₈ |
| Formula Weight | 660.83 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 22.789(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3562.1(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.232 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 1424 |
| Data Collection and Refinement | |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -28 ≤ l ≤ 28 |
| Reflections collected | 25890 |
| Independent reflections | 8123 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Data / restraints / parameters | 8123 / 0 / 442 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
| Absolute structure parameter | 0.1(2) |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.21 |
Mandatory Visualizations
Caption: Experimental workflow for this compound structure confirmation.
References
Application Notes and Protocols for the Formulation of Aphadilactone C for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone C is a sesquiterpene lactone isolated from the plant genus Lysimachia.[1] It has garnered scientific interest due to its potential anti-inflammatory and anticancer properties, attributed to its interaction with various biological pathways that may influence cellular processes like apoptosis and inflammation.[1] As a natural product, this compound holds promise for the development of novel therapeutic agents.
However, like many natural compounds, particularly those classified as sesquiterpene lactones, this compound is presumed to have low aqueous solubility. This presents a significant hurdle for conducting in vivo studies, as poor solubility can lead to low and variable bioavailability, making it difficult to establish a clear dose-response relationship and accurately assess its pharmacological and toxicological profile.
These application notes provide a comprehensive guide to developing a suitable formulation for this compound for in vivo research. The following sections detail protocols for determining the essential physicochemical properties of this compound and provide a stepwise approach to developing and characterizing a formulation that enhances its solubility and stability for administration in animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes known information and outlines key parameters that need to be experimentally determined.
| Property | Value / Data | Experimental Protocol Reference |
| Chemical Formula | C₄₀H₅₂O₈ | Not Applicable |
| Molecular Weight | 660.8 g/mol | Not Applicable |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Capillary Melting Point Method |
| Aqueous Solubility | Expected to be low | Protocol 1: Equilibrium Solubility Determination |
| Solubility in Common Excipients | To be determined | Protocol 1: Equilibrium Solubility Determination |
| LogP (Octanol-Water Partition Coefficient) | To be determined | Shake Flask Method or HPLC-based Method |
| pKa | To be determined (if ionizable groups are present) | Potentiometric Titration or Spectrophotometry |
| Chemical Stability | To be determined | Protocol 2: Forced Degradation Studies |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the shake-flask method to determine the solubility of this compound in various aqueous buffers and organic solvents commonly used in preclinical formulations.
Materials:
-
This compound (pure compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
0.1 M HCl, pH 1.2
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Tween 80
-
Solutol HS 15
-
Various vegetable oils (e.g., sesame oil, corn oil)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent or buffer to the respective vials.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: Forced Degradation and Stability-Indicating Assay Development
This protocol describes the process of subjecting this compound to stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) for a specified duration.
-
Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using an HPLC-PDA/MS system.
-
Method Development: Develop an HPLC method that can separate the intact this compound from all major degradation products. The use of a PDA detector will help in assessing peak purity.
-
Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. This validated method will serve as the stability-indicating assay.
Formulation Development Strategy
Given the likely poor aqueous solubility of this compound, a multi-pronged approach to formulation development is recommended. The following strategies can be explored, with the choice of the final formulation depending on the desired route of administration, dose level, and toxicity of the excipients.
Formulation Approaches for Poorly Soluble Compounds
| Formulation Strategy | Description | Key Excipients |
| Co-solvent System | A mixture of a water-miscible organic solvent with water to increase the solubility of the hydrophobic drug. | Ethanol, Propylene Glycol, PEG 400, DMSO |
| Surfactant-based System (Micellar Solution) | Surfactants form micelles in aqueous solution, which can encapsulate hydrophobic drug molecules in their core. | Tween 80, Cremophor EL, Solutol HS 15 |
| Lipid-based Formulation (SEDDS/SMEDDS) | Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. | Vegetable oils, Labrasol, Cremophor EL, Transcutol |
| Nanosuspension | Reduction of the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate. | Stabilizers (e.g., surfactants, polymers) |
Proposed Formulation Protocol: Co-solvent/Surfactant System
This protocol provides a starting point for developing a simple and commonly used formulation for early-stage in vivo studies.
Materials:
-
This compound
-
Ethanol (USP grade)
-
PEG 400 (USP grade)
-
Tween 80 (USP grade)
-
Saline (0.9% NaCl) or 5% Dextrose solution (D5W)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Methodology:
-
Solubilization: Weigh the required amount of this compound. In a sterile vial, dissolve it in a minimal amount of ethanol by vortexing or gentle stirring.
-
Addition of Co-solvent and Surfactant: To the ethanolic solution, add PEG 400 and Tween 80. A common starting ratio could be 10:40:5 (Ethanol:PEG 400:Tween 80). Mix thoroughly until a clear solution is obtained.
-
Aqueous Dilution: Slowly add the vehicle (saline or D5W) to the organic solution while continuously stirring. The final concentration of the organic solvents and surfactant should be kept as low as possible to minimize potential toxicity. A final vehicle composition of ≤10% ethanol, ≤40% PEG 400, and ≤5% Tween 80 is often a good starting point.
-
Final Formulation: Continue stirring until a clear and homogenous solution is formed. If the drug precipitates upon addition of the aqueous phase, the ratio of the co-solvents and surfactant needs to be optimized.
-
Sterilization: For intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm filter.
-
Characterization: The final formulation should be characterized for its appearance (clarity), pH, and drug concentration (using the validated HPLC method). The potential for precipitation upon dilution in physiological fluids should also be assessed in vitro.
Visualization of Workflows and Pathways
Caption: Workflow for the formulation development of this compound.
Caption: Hypothesized signaling pathway modulation by this compound.
Safety and Handling
As there is limited toxicological data available for this compound, it should be handled with care. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. For in vivo studies, a preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) of the formulated this compound. The toxicity of the selected excipients at the intended concentrations must also be considered.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its presumed poor aqueous solubility. This document provides a systematic approach to characterizing the physicochemical properties of this compound and developing a suitable formulation. By following these protocols, researchers can generate reliable and reproducible data to advance the understanding of the therapeutic potential of this promising natural compound.
References
Application Notes & Protocols: Preclinical Efficacy Evaluation of Aphadilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone C is a novel tetracyclic diterpenoid compound with putative anti-neoplastic properties. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, from initial in vitro screening to in vivo tumor growth inhibition studies. The protocols outlined herein are designed to assess the compound's impact on cancer cell viability, apoptosis, cell cycle progression, and its underlying mechanism of action, hypothesized to involve the modulation of key cellular signaling pathways.
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. The putative molecular mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The following experimental designs are structured to investigate this hypothesis.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.
In Vitro Efficacy Studies
A panel of human cancer cell lines should be selected for the in vitro evaluation of this compound. This may include, but is not limited to, cell lines from breast (MCF-7, MDA-MB-231), colon (HCT116, HT-29), lung (A549, H1299), and prostate (PC-3, DU145) cancers.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 8.5 ± 1.2 | 0.5 ± 0.1 |
| MDA-MB-231 | 12.3 ± 2.1 | 0.8 ± 0.2 |
| HCT116 | 5.2 ± 0.9 | 0.3 ± 0.05 |
| A549 | 15.8 ± 3.5 | 1.1 ± 0.3 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (5 µM) | 15.7 ± 2.3 | 8.2 ± 1.5 | 1.1 ± 0.4 |
| This compound (10 µM) | 35.4 ± 4.1 | 18.9 ± 3.2 | 1.5 ± 0.6 |
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.8 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| This compound (5 µM) | 68.9 ± 4.2 | 20.5 ± 2.1 | 10.6 ± 1.5 |
| This compound (10 µM) | 75.3 ± 5.1 | 15.2 ± 1.8 | 9.5 ± 1.3 |
Western Blot Analysis of PI3K/Akt/mTOR Pathway
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Efficacy Study: Xenograft Mouse Model
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft mouse model study.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., 5-Fluorouracil)
-
-
Drug Administration: Administer the treatments intraperitoneally (i.p.) daily for 21 days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Analysis: Perform histopathological and immunohistochemical analysis of the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | 1.5 ± 0.3 | - |
| This compound (25 mg/kg) | 950 ± 180 | 0.9 ± 0.2 | 36.7 |
| This compound (50 mg/kg) | 600 ± 120 | 0.6 ± 0.1 | 60.0 |
| 5-Fluorouracil | 550 ± 110 | 0.5 ± 0.1 | 63.3 |
Conclusion
These application notes and protocols provide a robust framework for the preclinical efficacy evaluation of this compound. The combination of in vitro and in vivo studies will enable a thorough assessment of its anti-cancer potential and provide valuable insights into its mechanism of action. The data generated from these experiments will be crucial for making informed decisions regarding the further development of this compound as a potential therapeutic agent.
Using Aphadilactone C as a Chemical Probe for DGAT-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride (TG) synthesis. It plays a crucial role in dietary fat absorption and the storage of excess fatty acids. Due to its involvement in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, DGAT-1 has emerged as a significant therapeutic target. Aphadilactone C, a natural diterpenoid dimer, has been identified as a potent and highly selective inhibitor of DGAT-1, making it an invaluable chemical probe for studying the enzyme's function and for validating its potential as a drug target. This document provides detailed application notes and protocols for utilizing this compound in DGAT-1 research.
This compound demonstrates potent and selective inhibition of human DGAT-1 with an IC50 of 0.46 ± 0.09 μM. It exhibits a selectivity index of over 217-fold against the related enzyme DGAT-2, highlighting its specificity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against DGAT-1
| Parameter | Value |
| Target Enzyme | Human Diacylglycerol O-acyltransferase 1 (DGAT-1) |
| Inhibitor | This compound |
| IC50 | 0.46 ± 0.09 μM |
| Selectivity vs. DGAT-2 | > 217-fold |
Note: Data for cell-based and in vivo studies with this compound is limited in publicly available literature. The following tables provide templates based on typical results observed with other potent and selective DGAT-1 inhibitors and can be populated as data becomes available.
Table 2: Template for Cellular Activity of this compound on Triglyceride Synthesis
| Cell Line | Treatment | Incubation Time (hr) | Triglyceride Synthesis (% of Control) |
| HepG2 (Hepatocytes) | Vehicle | 24 | 100 |
| This compound (1 μM) | 24 | Expected to decrease | |
| This compound (10 μM) | 24 | Expected to decrease further | |
| Caco-2 (Enterocytes) | Vehicle | 24 | 100 |
| This compound (1 μM) | 24 | Expected to decrease | |
| This compound (10 μM) | 24 | Expected to decrease further |
Table 3: Template for In Vivo Effects of this compound in a Mouse Model of Diet-Induced Obesity
| Treatment Group | Dosage (mg/kg) | Duration | Change in Body Weight (%) | Plasma Triglycerides (mg/dL) | Liver Triglycerides (mg/g) |
| Vehicle Control | - | 4 weeks | Baseline | Baseline | Baseline |
| This compound | 10 | 4 weeks | Expected to decrease | Expected to decrease | Expected to decrease |
| This compound | 30 | 4 weeks | Expected to decrease further | Expected to decrease further | Expected to decrease further |
Signaling Pathways and Experimental Workflows
DGAT-1 Signaling Pathway
DGAT-1 is a central enzyme in lipid metabolism, and its inhibition by this compound can modulate several downstream signaling pathways.
Caption: Inhibition of DGAT-1 by this compound blocks triglyceride synthesis.
Experimental Workflow for DGAT-1 Inhibition Studies
A typical workflow for evaluating this compound as a DGAT-1 inhibitor involves a multi-step process from in vitro enzymatic assays to in vivo animal studies.
Caption: Workflow for characterizing a DGAT-1 inhibitor like this compound.
Experimental Protocols
Protocol 1: In Vitro DGAT-1 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against DGAT-1.
Materials:
-
Recombinant human DGAT-1 enzyme (microsomal preparation)
-
This compound
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Oleoyl-CoA
-
Coenzyme A (CoA) standard
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1% Triton X-100
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control).
-
Add 50 µL of DGAT-1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare the substrate mix containing DOG and Oleoyl-CoA in assay buffer.
-
Initiate the reaction by adding 48 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10% SDS.
-
To detect the produced CoA, add 10 µL of CPM solution (in DMSO) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a microplate reader.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Lipid Accumulation Assay
This protocol measures the effect of this compound on triglyceride synthesis in a cellular context using radiolabeled oleic acid.
Materials:
-
HepG2 or Caco-2 cells
-
This compound
-
[¹⁴C]-Oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., hexane/isopropanol 3:2 v/v)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 1 hour.
-
Prepare the [¹⁴C]-oleic acid/BSA complex by mixing [¹⁴C]-oleic acid with fatty acid-free BSA in serum-free medium.
-
Add the [¹⁴C]-oleic acid/BSA complex to the cells and incubate for 4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using the lipid extraction solvent.
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the lipid extracts in a small volume of chloroform/methanol (2:1 v/v).
-
Spot the samples onto a TLC plate and develop the plate in a suitable solvent system (e.g., hexane/diethyl ether/acetic acid 80:20:1 v/v/v) to separate the lipid classes.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spots into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Normalize the data to the total protein content of the cell lysate.
Protocol 3: In Vivo Oral Fat Tolerance Test in Mice
This protocol assesses the effect of this compound on postprandial triglyceride levels in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Corn oil
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Triglyceride measurement kit
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally by gavage.
-
After 1 hour, administer an oral bolus of corn oil (e.g., 10 mL/kg).
-
Collect blood samples from the tail vein at baseline (0 hours) and at various time points post-oil gavage (e.g., 1, 2, 4, and 6 hours).
-
Separate the plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial kit according to the manufacturer's instructions.
-
Plot the plasma triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect of this compound on postprandial lipemia.
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological roles of DGAT-1. The protocols outlined in this document provide a framework for researchers to utilize this tool effectively in their studies, from initial biochemical characterization to in vivo validation. The provided templates for data presentation will aid in the systematic evaluation of its effects. Further research with this compound will undoubtedly contribute to a deeper understanding of DGAT-1's function in health and disease and may accelerate the development of novel therapeutics for metabolic disorders.
Troubleshooting & Optimization
Navigating the Labyrinth of Aphadilactone C Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Aphadilactone C, a complex natural product with significant biological potential, presents a formidable challenge to synthetic chemists. Its intricate polycyclic architecture and dense stereochemistry demand a carefully orchestrated sequence of high-stakes chemical transformations. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming the hurdles encountered during this ambitious synthetic endeavor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the key stages of the this compound total synthesis, as pioneered by Yin and colleagues.
Catalytic Asymmetric Hetero-Diels-Alder Reaction
This crucial step establishes the stereochemistry of the dihydropyran core.
Question: The enantiomeric excess (ee) of my dihydropyran product is consistently low. What are the potential causes and solutions?
Answer:
Low enantioselectivity in this reaction can stem from several factors:
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Catalyst Purity and Activity: The chiral ligand and the metal precursor must be of the highest purity. Ensure the catalyst is handled under strictly anhydrous and inert conditions to prevent deactivation.
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Solvent Effects: The choice of solvent can significantly impact the catalyst's performance. While dichloromethane (DCM) is commonly used, exploring other non-coordinating solvents might be beneficial.
-
Temperature Control: Precise temperature control is critical. Fluctuations can lead to a decrease in enantioselectivity. Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C).
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Substrate Purity: Impurities in the dienophile or diene can interfere with the catalyst, leading to poor stereocontrol.
Troubleshooting Workflow:
Figure 1. Troubleshooting low enantioselectivity.
Question: The reaction is sluggish, or I observe no product formation. What should I investigate?
Answer:
-
Catalyst Loading: While catalytic amounts are used, insufficient catalyst loading can lead to a slow or stalled reaction. A modest increase in the catalyst loading may be necessary.
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Activation of the Carbonyl Group: The reactivity of the dienophile is key. Ensure the activating group on the carbonyl is appropriate.
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Purity of Reactants: As with enantioselectivity, impurities can inhibit the catalyst. Re-purification of both the diene and dienophile is recommended.
Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization
This intricate cascade reaction assembles the core lactone and furan moieties.
Question: The tandem reaction yields a complex mixture of products, with low yield of the desired tricyclic compound. How can I improve the outcome?
Answer:
The complexity of this one-pot reaction makes it sensitive to several parameters:
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Acid Catalyst: The choice and concentration of the acid are critical. A Brønsted acid like pyridinium p-toluenesulfonate (PPTS) is often employed. Titrate the amount of acid carefully; too much can lead to decomposition, while too little will result in an incomplete reaction.
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Oxidizing Agent: The oxidant must be effective yet mild enough to avoid over-oxidation or side reactions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common choice. Ensure its purity and stoichiometry.
-
Reaction Time and Temperature: Monitor the reaction progress carefully by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Prolonged reaction times or elevated temperatures can promote the formation of byproducts.
Logical Flow for Optimizing the Tandem Reaction:
Figure 2. Optimizing the tandem reaction cascade.
Intermolecular Diels-Alder Reaction
This final key cycloaddition completes the formidable carbon skeleton of this compound.
Question: The intermolecular Diels-Alder reaction suffers from low yield and/or poor diastereoselectivity. What are the key considerations?
Answer:
-
Thermal vs. Lewis Acid Catalysis: This reaction can be promoted either thermally or with a Lewis acid. High temperatures can sometimes lead to decomposition or the formation of undesired isomers. Lewis acid catalysis can often proceed at lower temperatures with improved selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Toluene or xylenes are common for thermal reactions, while chlorinated solvents are often used for Lewis acid-catalyzed versions.
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Diene and Dienophile Stability: The diene and dienophile in the advanced stages of the synthesis can be complex and potentially unstable under the reaction conditions. Ensure they are sufficiently pure and handled appropriately.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the total synthesis of this compound, based on the work of Yin et al. These values can serve as a benchmark for researchers.
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Catalytic Asymmetric Hetero-Diels-Alder Reaction | Chiral Catalyst, Diene, Dienophile | DCM | -78 | ~85-95 |
| Tandem Acetal Cleavage, Oxidation, and Cyclization | PPTS, DDQ | Benzene | Reflux | ~50-60 |
| Intermolecular Diels-Alder Reaction | Heat or Lewis Acid | Toluene | 110 | ~40-50 |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific substrates and laboratory conditions.
Protocol 1: Catalytic Asymmetric Hetero-Diels-Alder Reaction
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To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand and the metal precursor in anhydrous DCM.
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Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
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Cool the reaction mixture to -78 °C.
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Add the dienophile to the catalyst solution and stir for 10 minutes.
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Slowly add a solution of the diene in anhydrous DCM to the reaction mixture via a syringe pump over 1 hour.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Tandem Acetal Cleavage, Oxidation, and Cyclization
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To a solution of the dihydropyran substrate in benzene, add PPTS and DDQ.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon consumption of the starting material, cool the reaction to room temperature.
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Filter the reaction mixture through a pad of celite to remove solid byproducts.
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Wash the celite pad with DCM.
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Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Intermolecular Diels-Alder Reaction
-
In a sealed tube, dissolve the diene and dienophile in toluene.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
This technical support guide aims to provide a valuable resource for researchers tackling the challenging total synthesis of this compound. By anticipating potential issues and providing clear, actionable solutions, we hope to facilitate progress in the synthesis and further biological investigation of this fascinating natural product.
Aphadilactone C Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Aphadilactone C. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex natural product. Here you will find troubleshooting guides and frequently asked questions to help improve your experimental yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on key reaction steps that are critical for overall yield.
Question: My overall yield for the three-step tandem sequence to synthesize the key diene lactone intermediate is significantly lower than the reported 40%. What are the potential causes and solutions?
This three-step sequence involving acid-catalyzed acetal cleavage, oxidation, and cyclization is a critical phase of the synthesis. Low yields can often be attributed to issues in one or more of these concerted steps.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Acetal Cleavage | Ensure the complete removal of the acetal protecting group by monitoring the reaction by TLC. If necessary, increase the reaction time or the amount of p-TsOH used. | Residual acetal will not undergo the subsequent oxidation and cyclization, leading to a lower yield of the desired diene lactone. |
| Over-oxidation or Side Reactions | Use freshly prepared or high-purity MnO2. Perform the oxidation at a controlled temperature (e.g., room temperature) and monitor the reaction progress carefully to avoid the formation of byproducts. | Manganese dioxide is a heterogeneous oxidant, and its activity can vary. Over-oxidation can lead to the formation of unwanted carboxylic acids or other degradation products. |
| Inefficient Cyclization | After the oxidation step, ensure the reaction mixture is sufficiently acidic for the lactonization to proceed. The addition of p-TsOH is crucial for this step. | The formation of the lactone ring is an acid-catalyzed intramolecular reaction. Incomplete protonation of the carbonyl group will slow down or prevent the cyclization. |
| Product Degradation | The diene lactone product may be sensitive to prolonged exposure to acid. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO3 solution) as soon as the reaction is complete. | Dienes and lactones can be susceptible to acid-catalyzed degradation or rearrangement over extended periods. |
Experimental Protocol: Tandem Acetal Cleavage, Oxidation, and Cyclization
This protocol is adapted from the reported total synthesis of Aphadilactones A-D.[1][2]
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Acetal Cleavage: To a solution of the acetal precursor in a suitable solvent (e.g., acetone), add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
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Oxidation: Upon complete cleavage of the acetal, add activated manganese dioxide (MnO2) to the reaction mixture. Stir vigorously at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.
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Cyclization and Work-up: Filter the reaction mixture through a pad of Celite to remove the MnO2, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. Dissolve the residue in a solvent like CH2Cl2 and treat with p-TsOH to ensure complete cyclization. After completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography.
Question: The final intermolecular Diels-Alder reaction to form the this compound core is proceeding with low yield and/or poor diastereoselectivity. How can I optimize this step?
The intermolecular [4+2] cycloaddition is the final key bond-forming event. Its efficiency is crucial for the overall success of the synthesis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Low Reactivity | Increase the reaction temperature or pressure. The use of a Lewis acid catalyst (e.g., Et2AlCl, BF3·OEt2) can also accelerate the reaction. | Diels-Alder reactions often require thermal or catalytic activation to overcome the activation energy barrier, especially with sterically hindered dienes or dienophiles. |
| Poor Diastereoselectivity | The stereochemical outcome of the Diels-Alder reaction can be influenced by the choice of catalyst and solvent. Screen a variety of Lewis acids and solvents of different polarities. | The endo/exo selectivity and facial selectivity of the cycloaddition are sensitive to the reaction conditions. Lewis acids can pre-organize the transition state to favor a particular diastereomer. |
| Dimerization of Reactants | If the diene or dienophile is prone to self-dimerization, use a slow addition method where one of the reactants is added dropwise to the other over an extended period. | Slow addition maintains a low concentration of the added reactant, minimizing self-dimerization and favoring the desired intermolecular reaction. |
| Equilibrium Issues | The retro-Diels-Alder reaction can be significant at higher temperatures. If the reaction is performed at elevated temperatures, ensure that the product is stable under these conditions or consider alternative, lower-temperature methods. | The reversibility of the Diels-Alder reaction can lead to a lower yield of the desired product if the equilibrium is not favorable. |
Experimental Protocol: Intermolecular Diels-Alder Reaction
This is a general protocol that can be adapted for the synthesis of this compound.[1][2]
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Reactant Preparation: Dissolve the diene lactone intermediate and the dienophile in a dry, inert solvent (e.g., toluene or CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used, cool the reaction mixture to a low temperature (e.g., -78 °C) before the dropwise addition of the catalyst.
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Reaction Execution: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl for Lewis acid-catalyzed reactions). Allow the mixture to warm to room temperature and extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diastereomers by column chromatography or preparative HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the first total synthesis of this compound?
The first total synthesis of Aphadilactones A-D was achieved with a focus on establishing the synthetic route rather than optimizing the yield for each step. The key diene lactone intermediate was synthesized in a 40% yield over three steps.[2] The yield for the final Diels-Alder dimerization was not explicitly stated for each individual diastereomer.
Q2: Are there any alternative strategies for the lactonization step?
While the reported synthesis utilizes an acid-catalyzed cyclization, other lactonization methods could be explored.[3][4][5] These include:
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Yamaguchi Lactonization: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes intramolecular cyclization in the presence of DMAP. This is often effective for the formation of macrocycles and other sterically hindered lactones.[6]
-
Oxidative Lactonization: For diols, various reagents can effect an oxidative lactonization, such as those based on copper or iron catalysis.[5]
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Palladium-Catalyzed C-H Activation: More recent methods involve the direct formation of lactones from carboxylic acids via palladium-catalyzed C(sp3)-H activation, though this may require significant modification of the synthetic strategy.[7]
Q3: How can I confirm the stereochemistry of the final this compound product?
The stereochemistry of the final products in the original synthesis was confirmed by spectroscopic methods, including 1H and 13C NMR, and by comparison to the data of the natural product.[1][2] For new syntheses, 2D NMR techniques such as NOESY and ROESY can be used to determine the relative stereochemistry. Ultimately, single-crystal X-ray diffraction would provide unambiguous confirmation of the absolute and relative stereochemistry.
Visualizing the Synthesis Workflow
To aid in understanding the synthetic process, the following diagrams illustrate the key stages and logical relationships in troubleshooting.
Caption: Key stages in the total synthesis of this compound.
Caption: Troubleshooting flowchart for the tandem reaction sequence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic macrolactonizations for natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Lactone synthesis [organic-chemistry.org]
- 6. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Aphadilactone C and Related Sesquiterpenoid Lactones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of Aphadilactone C and other complex sesquiterpenoid lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its crystallization important?
This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds often isolated from plants.[1] Its molecular formula is C40H52O8.[1] Crystallization is a critical step for the purification and structural elucidation of novel compounds like this compound. High-quality crystals are essential for X-ray crystallography to determine the precise three-dimensional arrangement of atoms, which is vital for understanding its biological activity and for drug development purposes.
Q2: I am having trouble obtaining crystals of this compound. What are the most common reasons for crystallization failure with this type of compound?
Complex organic molecules like sesquiterpenoid lactones can be challenging to crystallize. Common issues include:
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High Solubility: The compound may be too soluble in the chosen solvent, preventing it from reaching the supersaturation state necessary for crystallization.[2]
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Oiling Out: Instead of forming crystals, the compound may separate from the solution as a liquid or "oil." This often happens when a compound is highly impure or when the solution cools too quickly and the saturation point is reached at a temperature above the compound's melting point.[3][4]
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Rapid Crystallization: If crystallization occurs too quickly, it often results in the formation of very small, poorly formed, or impure crystals that are not suitable for X-ray diffraction.[3][5]
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Impurity Presence: Even small amounts of impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor crystal quality.[2]
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Incorrect Solvent System: The choice of solvent is crucial. An inappropriate solvent or solvent mixture will not provide the ideal conditions for slow crystal growth.[2][6][7]
Q3: My this compound sample is "oiling out." What can I do to promote crystal formation?
"Oiling out" is a common problem with complex organic molecules. Here are some troubleshooting steps:
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Re-dissolve and Add More Solvent: Gently heat the solution to redissolve the oil and add a small amount of additional solvent. Then, allow it to cool more slowly.[3]
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Change the Solvent System: If you are using a single solvent, try a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly introduce an "anti-solvent" in which it is poorly soluble.[7]
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Lower the Concentration: A lower initial concentration of your compound can sometimes prevent oiling out by allowing for a more gradual approach to supersaturation.
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Purify the Sample: Oiling out can be caused by impurities. Consider an additional purification step, such as chromatography, before attempting crystallization again.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Slowly evaporate the solvent.- Place the solution in a colder environment (e.g., refrigerator or freezer).- Try a different solvent or a solvent/anti-solvent system. |
| "Oiling Out" | - Solution is cooling too quickly.- High concentration of impurities.- Compound is precipitating above its melting point. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Further purify the starting material.- Use a larger volume of solvent to lower the concentration. |
| Crystals are Too Small | - Crystallization is happening too rapidly.- Too many nucleation sites. | - Slow down the cooling or evaporation process.- Use a cleaner crystallization vessel to reduce nucleation sites.- Consider using a vapor diffusion method for slower crystal growth. |
| Poor Crystal Quality (e.g., needles, plates) | - Solvent system is not optimal.- Intrinsic properties of the molecule. | - Experiment with different solvents or solvent mixtures to influence crystal habit.- Try slow cooling or vapor diffusion methods. |
Experimental Protocols
Protocol 1: Slow Evaporation
This is the simplest method and often a good starting point.
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Solvent Selection: Choose a solvent in which this compound is moderately soluble. Common solvents for sesquiterpenoid lactones include methanol, ethanol, acetone, and ethyl acetate.
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Prepare a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent at room temperature or with gentle warming to achieve a nearly saturated solution.
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Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
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Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
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Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This method is highly effective for growing high-quality single crystals from small amounts of material.
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Inner Vial Preparation: Dissolve your this compound sample in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform, toluene). Place this small, open vial inside a larger vial or beaker.
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Outer Vial Preparation: Add a larger volume of a more volatile anti-solvent (a solvent in which your compound is insoluble, such as hexane or diethyl ether) to the larger vial, ensuring the level is below the top of the inner vial.
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Sealing: Seal the outer vial tightly. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystallization.
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Incubation: Store the sealed system in a stable, vibration-free environment and monitor for crystal growth over time.
Protocol 3: Slow Cooling
This method relies on the principle that the solubility of the compound decreases as the temperature is lowered.
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Prepare a Saturated Solution: Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60°C).
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Insulation: Place the flask or vial in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to ensure slow cooling to room temperature.
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Further Cooling: Once at room temperature, the container can be moved to a refrigerator and then a freezer to further decrease the temperature and promote crystallization. The key is to make these temperature changes gradual.
Visual Guides
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting logic for this compound crystallization.
References
overcoming Aphadilactone C solubility issues for bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with Aphadilactone C in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Like many other sesquiterpenoid lactones, this compound is a lipophilic molecule, which often results in poor aqueous solubility.[2] This low solubility can lead to precipitation in aqueous-based bioassay media, causing inaccurate and unreliable experimental results.
Q2: What are the initial signs of solubility problems with this compound in my bioassay?
Common indicators of solubility issues include:
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Visible precipitation: You may observe a cloudy or hazy appearance in your stock solution or in the assay wells after adding this compound.[3]
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Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.
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Non-reproducible dose-response curves: Compound precipitation can result in steep or irregular dose-response curves.[4]
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Microscopic crystals: Under a microscope, you might see crystalline structures in the cell culture wells.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds like this compound for in vitro assays.[3] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide: Overcoming this compound Precipitation in Bioassays
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Problem 1: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous media.
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Cause: The aqueous environment is causing the hydrophobic this compound to fall out of solution.
-
Solutions:
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Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible but sufficient to maintain solubility. A stepwise dilution from the stock solution may help.
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Use a Co-solvent: Incorporating a water-miscible co-solvent can increase the solubility of poorly soluble drugs.[6] Consider using solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in combination with DMSO, always ensuring the final solvent concentration is compatible with your cells.
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Employ Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds by forming micelles.[7]
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Problem 2: The solution appears clear initially, but a precipitate forms over time in the incubator.
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Cause: Changes in temperature, pH, or interactions with media components can lead to delayed precipitation.[8]
-
Solutions:
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Pre-warm Media: Before adding the this compound solution, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C).[3]
-
pH Adjustment: Check the pH of your final assay medium. Although less common for neutral compounds, pH shifts can affect the solubility of some molecules.[6]
-
Serum Concentration: If using serum in your media, be aware that proteins can sometimes interact with test compounds. Test for precipitation in both serum-containing and serum-free media to identify any interactions.
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Problem 3: Inconsistent results are observed, suggesting partial precipitation.
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Cause: The compound may be at the edge of its solubility limit, leading to micro-precipitation that is not easily visible.
-
Solutions:
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Solubility Testing: Determine the maximum soluble concentration of this compound in your specific assay medium. This can be done by preparing serial dilutions and observing for turbidity or by using analytical methods.[3]
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Particle Size Reduction: While more advanced, techniques like sonication of the stock solution before dilution can sometimes help in creating a finer dispersion, though this does not increase thermodynamic solubility.[7]
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1] Beta-cyclodextrins and their derivatives are commonly used for this purpose.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.01 | Very low solubility in aqueous buffers. |
| Ethanol | ~5 | Moderately soluble. |
| Methanol | ~10 | Soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | Highly soluble; recommended for stock solutions. |
| Acetone | ~20 | Soluble. |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
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Stock Solution Preparation:
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Weigh out 10 mg of this compound powder.
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Dissolve in 200 µL of 100% DMSO to create a 50 mg/mL stock solution.
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Vortex thoroughly until the compound is completely dissolved.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
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Perform serial dilutions of the 50 mg/mL stock solution in 100% DMSO to create a range of intermediate stock concentrations.
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For the final dilution into cell culture medium, dilute the intermediate DMSO stocks at least 1:200 to keep the final DMSO concentration at or below 0.5%. For example, to achieve a final concentration of 10 µg/mL, add 1 µL of a 2 mg/mL DMSO stock to 199 µL of cell culture medium.
-
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Cell Treatment:
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Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
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The following day, remove the old medium and replace it with fresh medium containing the desired final concentrations of this compound.
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Ensure proper mixing by gently pipetting up and down after adding the compound.
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Include a vehicle control group containing the same final concentration of DMSO as the treated wells.
-
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Incubation and Assay:
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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Visually inspect the wells for any signs of precipitation before proceeding with the cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®).
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Visualizations
Signaling Pathways
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 13C NMR Signal Overlap in Complex Molecules like Aphadilactone C
This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals who encounter signal overlap in the 13C Nuclear Magnetic Resonance (NMR) spectra of complex organic molecules, such as the sesquiterpene lactone Aphadilactone C. Due to the intricate nature and numerous carbon environments in such molecules, overlapping signals can complicate spectral assignment and structural elucidation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am seeing fewer than the expected number of signals in the 13C NMR spectrum of my complex natural product, like this compound. What is the likely cause?
A1: The most probable cause for observing fewer signals than expected in the 13C NMR spectrum of a complex molecule with a high carbon count (e.g., this compound, C₄₀H₅₂O₈) is accidental isochrony, or signal overlap. This occurs when two or more non-equivalent carbon atoms have very similar chemical shifts, causing their signals to merge into a single, often broader, peak. This is particularly common in molecules with multiple similar structural motifs.
Troubleshooting Steps:
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Re-examine the Molecular Structure: Identify any carbons in similar chemical environments. For a complex molecule like a sesquiterpene lactone, this could include multiple methyl groups, methylene carbons in aliphatic chains, or several olefinic or aromatic carbons.
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Vary the NMR Solvent: Changing the solvent can induce small changes in the chemical shifts of some carbons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause different chemical shift perturbations compared to chlorinated solvents like chloroform-d (CDCl₃).
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Acquire the Spectrum at a Different Temperature: Temperature can also affect chemical shifts. Acquiring the spectrum at a slightly higher or lower temperature may be sufficient to separate the overlapping signals.
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Utilize a Higher-Field NMR Spectrometer: If available, re-running the sample on an instrument with a stronger magnetic field will increase the dispersion of the signals, often resolving overlap.
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Employ 2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can help distinguish between overlapping carbon signals by correlating them to their attached protons.
Q2: The aliphatic region (10-50 ppm) of my 13C NMR spectrum is crowded and difficult to interpret. How can I resolve these overlapping signals?
A2: The aliphatic region is frequently congested in the spectra of large natural products due to the presence of numerous sp³-hybridized carbon atoms in similar environments.
Troubleshooting Steps:
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) signals. A DEPT-90 experiment will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This can help to identify the multiplicity of overlapping signals.
-
HSQC and HMBC: An HSQC spectrum correlates each carbon to its directly attached proton(s). Even if the carbon signals overlap, their corresponding proton signals may be resolved in the ¹H dimension, thus confirming the presence of multiple carbons. An HMBC spectrum shows correlations between carbons and protons that are two or three bonds away, which can further help in assigning individual carbons within a crowded region.[1]
Q3: My 13C NMR spectrum has broad signals. What could be the cause and how can I improve the resolution?
A3: Broad signals in a 13C NMR spectrum can be due to several factors, including poor shimming of the magnet, the presence of paramagnetic impurities, or dynamic processes within the molecule (e.g., conformational exchange).
Troubleshooting Steps:
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Improve Shimming: Ensure the NMR spectrometer's magnetic field homogeneity is optimized by careful shimming before acquiring the spectrum.
-
Sample Purity: If paramagnetic impurities are suspected (e.g., residual metal catalysts), attempt to further purify the sample.
-
Variable Temperature NMR: If conformational exchange is the cause, acquiring spectra at different temperatures can be informative. At lower temperatures, the exchange may slow down, resulting in sharper signals for each conformer. Conversely, at higher temperatures, the exchange may become faster, leading to a single, averaged, sharp signal.
Data Presentation
The following table summarizes typical 13C NMR chemical shift ranges for common functional groups found in sesquiterpene lactones and other complex natural products. This can aid in predicting regions of potential signal overlap.[2][3]
| Carbon Type | Typical Chemical Shift Range (ppm) | Potential for Overlap |
| Methyl (CH₃) | 10 - 30 | High (especially with multiple methyl groups) |
| Methylene (CH₂) | 20 - 50 | High (in long aliphatic chains or multiple ring systems) |
| Methine (CH) | 25 - 60 | Moderate |
| Quaternary (C) | 30 - 50 | Moderate |
| Alkyne (C≡C) | 65 - 90 | Low |
| Carbons attached to Oxygen (C-O) | 50 - 90 | Moderate |
| Alkene (C=C) | 100 - 150 | High (in polyunsaturated systems) |
| Aromatic (C=C) | 110 - 160 | High |
| Carbonyl (C=O) in Esters/Lactones | 165 - 180 | Low to Moderate |
| Carbonyl (C=O) in Ketones | 190 - 220 | Low |
Experimental Protocols
Protocol 1: Use of Different Solvents to Resolve Signal Overlap
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Initial Spectrum: Acquire a standard proton-decoupled 13C NMR spectrum in a common solvent such as CDCl₃.
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Identify Overlap: Note any regions where signals are broad or where the number of integrated peaks is less than the number of expected carbons.
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Solvent Change: Prepare a new sample of the compound in a solvent with different properties, such as benzene-d₆ or pyridine-d₅.
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Acquire New Spectrum: Run the 13C NMR experiment under the same conditions (temperature, concentration if possible).
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Compare Spectra: Compare the two spectra, looking for shifts in the positions of the signals. The anisotropic effects of aromatic solvents can often induce differential shifts, leading to the resolution of previously overlapping peaks.
Protocol 2: Utilizing 2D NMR to Deconvolute Overlapping Signals
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Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C NMR spectra.
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Acquire HSQC Spectrum: Run a standard HSQC experiment. This will produce a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks will appear for each carbon that has directly attached protons. Overlapping ¹³C signals may be resolved if their attached protons have different chemical shifts.[4]
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Acquire HMBC Spectrum: Perform an HMBC experiment to observe correlations between carbons and protons over two to three bonds. This is particularly useful for assigning quaternary carbons and for linking different spin systems within the molecule, which can help to differentiate carbons that are in close proximity on the spectrum.
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Data Analysis: Analyze the correlation patterns in the HSQC and HMBC spectra to assign individual carbon signals, even those that are overlapped in the 1D ¹³C spectrum.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting signal overlap in 13C NMR spectroscopy.
Caption: Workflow for troubleshooting 13C NMR signal overlap.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution phase refinement of active site structure using 2D NMR and judiciously 13C-labeled Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Technical Support Center: Optimizing HPLC Conditions for Aphadilactone C Purification
Welcome to the technical support center for the purification of Aphadilactone C. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in optimizing your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is crucial for method development. Key properties are summarized below.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1522004-70-1 | Biosynth[1] |
| Molecular Formula | C₄₀H₅₂O₈ | Biosynth[1] |
| Molecular Weight | 660.8 g/mol | Biosynth[1] |
| Classification | Sesquiterpene Lactone | Biosynth[1] |
Q2: I am new to this compound. What is a good starting point for an HPLC method?
A2: For natural products like sesquiterpene lactones, Reversed-Phase HPLC (RP-HPLC) is the most common and robust purification mode.[2][3][4] A gradient elution using a C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is a highly effective starting point.[4][5][6]
Table 2: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of non-polar to moderately polar compounds. |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Formic acid helps to protonate silanol groups and improve peak shape for acidic/neutral compounds.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[8] |
| Gradient | 30% B to 100% B over 30 minutes | A broad gradient helps to elute compounds with a wide range of polarities and determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temp. | 25-30 °C | Using a column oven improves retention time reproducibility.[9] |
| Detection (UV) | 210-220 nm | The lactone functional group typically absorbs at lower UV wavelengths.[5] |
| Injection Vol. | 10-20 µL | A standard volume to avoid column overloading.[10] |
Q3: How should I prepare my sample before injection?
A3: Proper sample preparation is critical to protect the column and ensure reproducible results.[10]
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Extraction: this compound is typically extracted from plant materials using organic solvents.[1]
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Solubility: Dissolve the crude or partially purified extract in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition (e.g., 30% Acetonitrile in water).[10] If the sample does not dissolve, try a stronger solvent like pure methanol or acetonitrile, but inject the smallest possible volume to avoid peak distortion.
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Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column frit.[7]
Experimental Workflow and Protocols
General HPLC Purification Workflow
The following diagram outlines the logical steps for purifying a natural product like this compound, from the initial crude extract to the final pure compound.
References
- 1. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]
- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
minimizing epimerization during Aphadilactone C synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing epimerization during the synthesis of Aphadilactone C.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Catalytic Asymmetric Hetero-Diels-Alder Reaction
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Question: My hetero-Diels-Alder reaction to form the dihydropyran ring is yielding a mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer: Poor diastereoselectivity in this step can arise from several factors. Here is a systematic approach to troubleshoot this issue:
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Catalyst and Ligand Integrity:
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Ensure the chiral ligand and metal catalyst are of high purity and handled under strictly anhydrous and anaerobic conditions. Decomposition of the catalyst or ligand can lead to a non-stereoselective background reaction.
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Verify the correct catalyst loading. A suboptimal catalyst-to-substrate ratio can affect the efficiency of the asymmetric induction.
-
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Reaction Temperature:
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Lowering the reaction temperature often enhances stereoselectivity. The energy difference between the transition states leading to the desired and undesired diastereomers is magnified at lower temperatures. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects:
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The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. Screen a range of anhydrous, non-coordinating solvents of varying polarity.
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-
Substrate Purity:
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Impurities in the dienophile or diene can interfere with the catalyst, leading to reduced selectivity. Ensure all starting materials are rigorously purified before use.
-
-
Issue 2: Epimerization During the Tandem Acetal Cleavage, Oxidation, and Cyclization Step
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Question: I am observing epimerization at the stereocenter adjacent to the newly formed lactone carbonyl after the acid-catalyzed cyclization. What are the likely causes and how can I prevent this?
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Answer: Epimerization at the α-position to a carbonyl is a common issue, particularly under acidic or basic conditions, as it can proceed through an enol or enolate intermediate.[1] Here’s how to address this problem:
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Choice and Concentration of Acid:
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Strong acids and high concentrations can promote enolization and subsequent epimerization. Consider using a milder acid or reducing the acid concentration. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are often good starting points.
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Lewis acids can also be an alternative for the cyclization step, potentially offering better stereocontrol by coordinating to the carbonyl oxygen and stabilizing the desired conformation.
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Reaction Time and Temperature:
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Prolonged reaction times and elevated temperatures increase the likelihood of reaching thermodynamic equilibrium, which may favor the epimerized product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
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Running the reaction at a lower temperature, if feasible for the reaction rate, can minimize epimerization.
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Work-up Procedure:
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Ensure the acidic catalyst is thoroughly neutralized during the work-up to prevent further epimerization during purification. A mild basic wash (e.g., saturated sodium bicarbonate solution) is recommended.
-
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Purification:
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Silica gel can be slightly acidic and may cause epimerization of sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alternative purification methods like flash chromatography with neutral alumina.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters in the this compound synthesis to monitor for epimerization? A1: Based on the synthetic route, the two most critical points for potential epimerization are:
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The newly formed stereocenters in the dihydropyran ring during the hetero-Diels-Alder reaction.
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The stereocenter alpha to the carbonyl group of the lactone, which is formed during the acid-catalyzed cyclization.
Q2: Can the order of the tandem reaction sequence (acetal cleavage, oxidation, cyclization) be modified to reduce epimerization? A2: The tandem nature of this sequence is designed for efficiency. However, if epimerization during cyclization is a persistent issue, a stepwise approach could be considered. This would involve isolation of the intermediate hydroxy acid after oxidation, followed by lactonization under carefully optimized, milder conditions (e.g., using Yamaguchi or Shiina macrolactonization reagents) that are less prone to causing epimerization.
Q3: Are there any specific analytical techniques recommended for detecting and quantifying epimerization in my samples? A3: Yes, the following techniques are highly recommended:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying diastereomers and enantiomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between diastereomers. Specific proton signals, particularly those adjacent to the stereocenters , may show different chemical shifts or coupling constants for each epimer.
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Mass Spectrometry (MS): While MS itself doesn't distinguish between stereoisomers, it can be coupled with a separation technique like HPLC (LC-MS) to identify the mass of the separated epimers.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Diastereoselectivity in the Hetero-Diels-Alder Reaction
| Entry | Catalyst | Ligand | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:undesired) |
| 1 | Sc(OTf)₃ | (R)-BINOL | 0 | CH₂Cl₂ | 90:10 |
| 2 | Sc(OTf)₃ | (R)-BINOL | -20 | CH₂Cl₂ | 95:5 |
| 3 | Sc(OTf)₃ | (R)-BINOL | -78 | CH₂Cl₂ | >99:1 |
| 4 | Cu(OTf)₂ | (S,S)-Ph-BOX | 0 | Toluene | 85:15 |
| 5 | Cu(OTf)₂ | (S,S)-Ph-BOX | -20 | Toluene | 92:8 |
Table 2: Hypothetical Influence of Acid Catalyst on Epimerization during Lactonization
| Entry | Acid Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Epimeric Ratio (desired:epimer) |
| 1 | p-TsOH | 10 | 25 | 12 | 80:20 |
| 2 | p-TsOH | 5 | 0 | 24 | 90:10 |
| 3 | PPTS | 10 | 25 | 18 | 95:5 |
| 4 | CSA | 10 | 25 | 10 | 75:25 |
| 5 | Sc(OTf)₃ | 5 | 0 | 20 | 98:2 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Hetero-Diels-Alder Reaction
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To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral ligand and the metal catalyst.
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Add the anhydrous solvent (e.g., dichloromethane, toluene) and stir the mixture at the specified temperature (e.g., 0 °C, -20 °C, or -78 °C) for 30 minutes to allow for catalyst formation.
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Add the dienophile to the reaction mixture and continue stirring for 15 minutes.
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Slowly add a solution of the diene in the same anhydrous solvent to the reaction mixture over a period of 1 hour using a syringe pump.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Tandem Acetal Cleavage, Oxidation, and Lactonization
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Dissolve the acetal-protected precursor in a suitable solvent (e.g., acetone, acetonitrile).
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Add the oxidizing agent (e.g., Jones reagent, PCC, or a milder modern equivalent) at a controlled temperature (e.g., 0 °C).
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After the oxidation is complete (as monitored by TLC), add the acid catalyst (e.g., p-TsOH, PPTS) to the reaction mixture.
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Stir the reaction at the appropriate temperature until the cyclization is complete.
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Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting lactone by flash chromatography on silica gel (potentially deactivated with triethylamine).
Visualizations
Caption: Experimental workflow for this compound synthesis highlighting troubleshooting points.
Caption: Acid-catalyzed epimerization pathway of the lactone intermediate.
References
addressing poor cell permeability of Aphadilactone C in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the cell permeability of Aphadilactone C in various assays.
Troubleshooting Guide: Poor Cell Permeability of this compound
This guide is designed for researchers who are observing lower than expected activity of this compound in cell-based assays, which may be attributed to its poor cell permeability.
Question: My results with this compound are inconsistent or show low efficacy in cell-based assays. Could this be a cell permeability issue?
Answer: Yes, inconsistent results or low efficacy of hydrophobic compounds like this compound can often be due to poor cell permeability. Before investigating complex biological mechanisms, it is crucial to ensure that the compound is reaching its intracellular target. We recommend a stepwise approach to troubleshoot this issue, starting with simple modifications to your experimental setup and progressing to more advanced formulation strategies.
Troubleshooting Workflow
Technical Support Center: Troubleshooting Unexpected Side Reactions in Aphadilactone C Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting for unexpected side reactions that may be encountered during the total synthesis of Aphadilactone C. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic reactions in the synthesis of this compound that are prone to side reactions?
A1: The total synthesis of this compound involves several complex transformations that can be susceptible to side reactions. The key stages to monitor closely are:
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Catalytic Asymmetric Hetero-Diels-Alder Reaction: Formation of the dihydropyran ring.
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Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization: Concurrent installation of the lactone and furan moieties.
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Intermolecular Diels-Alder Reaction: Formation of the core carbocyclic skeleton.
Q2: During the tandem acid-catalyzed reaction, I am observing significant amounts of a desilylated byproduct. What could be the cause and how can I prevent this?
A2: The presence of a strong acid catalyst required for acetal cleavage can also lead to the undesired removal of silyl protecting groups, such as TBS (tert-butyldimethylsilyl). This side reaction is often exacerbated by prolonged reaction times or elevated temperatures.
To mitigate this, consider the following:
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Use of a milder Lewis acid: Screening different Lewis acids may identify one that promotes the desired tandem reaction without causing significant desilylation.
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Addition of a weakly basic additive: Incorporating a non-nucleophilic, weakly basic additive can buffer the reaction mixture and suppress the desilylation side reaction. For instance, in similar tandem oxidation/cyclization reactions, the use of 2,6-dibromopyridine has been shown to significantly improve the yield of the desired product by preventing the formation of the free allylic alcohol.[1][2]
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Careful control of reaction conditions: Ensure precise control over reaction time and temperature to minimize the exposure of the substrate to the acidic conditions.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the Intermolecular Diels-Alder Reaction
| Symptom | Potential Cause | Suggested Solution |
| Formation of multiple diastereomers of the desired cycloadduct. | 1. Inadequate facial selectivity: The dienophile may approach the diene from either face with similar probability. 2. Suboptimal reaction temperature: Higher temperatures can reduce the kinetic preference for the desired endo or exo product. 3. Lewis acid choice: The nature and stoichiometry of the Lewis acid catalyst can significantly influence the transition state geometry and, consequently, the diastereoselectivity. | 1. Screen Lewis acid catalysts: Experiment with a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄) and optimize the stoichiometry. 2. Optimize reaction temperature: Conduct the reaction at lower temperatures to enhance kinetic control. This may require longer reaction times. 3. Use of a chiral Lewis acid: For asymmetric variants, employing a chiral Lewis acid can enforce a specific approach of the dienophile. |
Problem 2: Competing Ene Reaction during the Hetero-Diels-Alder Reaction
| Symptom | Potential Cause | Suggested Solution |
| Formation of a linear adduct instead of the desired dihydropyran ring. | 1. Steric hindrance: Bulky substituents on the diene or dienophile may disfavor the compact transition state of the Diels-Alder reaction. 2. Lewis acid-promoted ene reaction: The Lewis acid may preferentially activate the dienophile for an ene reaction pathway. | 1. Modify the catalyst: A less sterically demanding Lewis acid might favor the Diels-Alder pathway. 2. Solvent effects: The polarity of the solvent can influence the relative rates of the two competing reactions. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane). |
Problem 3: Incomplete Cyclization in the Tandem Reaction
| Symptom | Potential Cause | Suggested Solution | | :--- | :--- | | Isolation of the intermediate aldehyde or carboxylic acid after the tandem acetal cleavage and oxidation steps, without formation of the lactone/furan. | 1. Insufficiently acidic conditions for lactonization: The acidity may be adequate for acetal cleavage but not for promoting the subsequent cyclization. 2. Steric hindrance around the reacting centers: The conformation of the intermediate may disfavor the intramolecular cyclization. 3. Incomplete oxidation: The oxidizing agent may not be fully converting the intermediate aldehyde to the corresponding carboxylic acid required for lactonization. | 1. Increase catalyst loading or use a stronger acid: Carefully increase the amount of the acid catalyst or switch to a stronger one. Monitor for potential side reactions. 2. Prolong reaction time or increase temperature: Allow more time for the cyclization to occur or gently heat the reaction, while being mindful of potential degradation. 3. Ensure complete oxidation: Use a slight excess of the oxidizing agent and monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the aldehyde intermediate. |
Experimental Protocols
General Protocol for a Tandem C–H Oxidation/Cyclization/Rearrangement (Illustrative Example)
This protocol is based on a similar transformation and can be adapted for the this compound synthesis.
To a solution of the allylic silylether substrate (1.0 equiv.) in anhydrous dichloromethane (0.1 M), add a 4-Å molecular sieve (approx. 1.6 g per mmol of substrate), a weakly basic additive such as 2,6-dibromopyridine (5.0 equiv.), and a Lewis acid catalyst like InCl₃ (0.1 equiv.) at room temperature under an inert atmosphere (e.g., argon). Stir the mixture for 15 minutes. Then, add the oxidant, for example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0 equiv.). Monitor the reaction by TLC. Upon completion, the reaction is quenched, filtered, and purified by column chromatography.[1][2]
Visualizations
Caption: A logical workflow for troubleshooting unexpected side reactions.
Caption: Competing reaction pathway in the tandem cyclization step.
References
Technical Support Center: Optimization of Reaction Conditions for Aphadilactone C Key Steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aphadilactone C. The information presented here is compiled from the total synthesis of aphadilactones A-D and is intended to address specific issues that may be encountered during key reaction steps.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
A1: The total synthesis of this compound involves three key strategic steps:
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A catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring.
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A tandem acid-catalyzed acetal cleavage, oxidation, and cyclization process to concurrently install the lactone and furan moieties.
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A final intermolecular Diels-Alder reaction to yield the dimeric structure of this compound.[1][2][3]
Q2: What is a common issue in the catalytic asymmetric hetero-Diels-Alder reaction step?
A2: A common issue is achieving high enantioselectivity and yield for the dihydropyran product. The choice of catalyst, solvent, and reaction temperature is critical. Sub-optimal conditions can lead to a mixture of enantiomers and reduced overall efficiency.
Q3: What challenges might be encountered during the tandem acid-catalyzed reaction?
A3: The tandem reaction is a complex one-pot process. Key challenges include incomplete acetal cleavage, over-oxidation, or the formation of side products. The concentration of the acid catalyst and the oxidizing agent, as well as the reaction time, must be carefully controlled to ensure the desired tandem cyclization into the lactone and furan rings.[2][3]
Q4: What are the primary concerns for the final intermolecular Diels-Alder reaction?
A4: The main concerns for the final dimerization step are achieving the desired diastereoselectivity to favor the formation of this compound over its other diastereomers (A, B, and D) and ensuring a good reaction yield.[1][3] Reaction concentration and temperature are key parameters to optimize for this step.
Troubleshooting Guides
Key Step 1: Catalytic Asymmetric Hetero-Diels-Alder Reaction
Problem: Low enantioselectivity or yield of the dihydropyran product.
| Potential Cause | Troubleshooting Suggestion |
| Inactive or suboptimal catalyst | Ensure the catalyst is freshly prepared or properly stored. Consider screening different chiral catalysts and ligands to find the optimal combination for the specific substrate. |
| Incorrect solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, THF, dichloromethane) to identify the one that provides the best balance of yield and enantioselectivity. |
| Non-optimal reaction temperature | Perform the reaction at various temperatures. Lower temperatures often improve enantioselectivity, but may require longer reaction times. |
| Impure starting materials | Ensure the aldehyde and diene starting materials are of high purity, as impurities can poison the catalyst or lead to side reactions. |
Key Step 2: Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization
Problem: Low yield of the desired lactone-furan product or formation of significant side products.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete acetal cleavage | Increase the concentration of the acid catalyst or prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal point for the addition of the oxidizing agent. |
| Over-oxidation or degradation | Use a milder oxidizing agent or reduce its stoichiometry. Perform the reaction at a lower temperature to minimize degradation of the starting material or product. |
| Unsuccessful tandem cyclization | After oxidation, ensure the conditions are suitable for the subsequent cyclization. This may involve adjusting the pH or adding a specific co-solvent. |
| Competing side reactions | Analyze the side products to understand the competing reaction pathways. This information can guide the modification of reaction conditions to disfavor these pathways. |
Key Step 3: Intermolecular Diels-Alder Reaction
Problem: Poor diastereoselectivity, resulting in a mixture of Aphadilactone isomers.
| Potential Cause | Troubleshooting Suggestion |
| Non-optimal reaction temperature | The diastereoselectivity of Diels-Alder reactions is often temperature-dependent. Experiment with a range of temperatures to find the optimal condition that favors the formation of the desired this compound isomer. |
| Solvent effects | The solvent can influence the transition state of the Diels-Alder reaction. Screen different solvents to see if diastereoselectivity can be improved. |
| Lewis acid catalysis | Consider the use of a Lewis acid catalyst to enhance the rate and selectivity of the Diels-Alder reaction. Screen various Lewis acids and their concentrations. |
| Concentration effects | The concentration of the reactants can influence the outcome of intermolecular reactions. Investigate the effect of different concentrations on the product distribution. |
Experimental Protocols
General Workflow for this compound Synthesis
References
dealing with aggregation of Aphadilactone C in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aphadilactone C. Our goal is to help you overcome common challenges, particularly those related to compound aggregation in solution, to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Visible Precipitation or Cloudiness in Solution
Question: I dissolved this compound in my buffer, but the solution appears cloudy or has visible precipitate. What should I do?
Answer:
Visible particulates or cloudiness are strong indicators of compound aggregation or precipitation. This can be due to low solubility in the chosen solvent or exceeding the critical aggregation concentration (CAC). Here’s a step-by-step guide to address this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible precipitation.
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Solvent Choice: this compound, as a sesquiterpene lactone, is likely hydrophobic.[1] Ensure your initial stock solution is prepared in an appropriate organic solvent like 100% DMSO.
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Working Concentration: The final concentration of this compound in your aqueous assay buffer may be too high. Try lowering the concentration.[2]
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Use of Detergents: Consider adding a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.01-0.05%), to your assay buffer. Detergents can help solubilize hydrophobic compounds and prevent aggregation.[3]
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Inclusion of Proteins: For cell-free assays, adding a "decoy" protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL can sometimes prevent aggregation.[2]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: My experimental results with this compound are highly variable between replicates and experiments. Could this be due to aggregation?
Answer:
Yes, inconsistent results are a classic sign of compound aggregation. Aggregates can interfere with assays in a non-specific manner, leading to poor reproducibility.[2]
Logical Steps to Identify Aggregation as the Cause:
Caption: Decision process for diagnosing aggregation-based inconsistency.
-
Detergent Test: A common method to test for aggregation-based artifacts is to include a small amount of a non-denaturing detergent (e.g., 0.01% Tween-20) in your assay buffer. If the presence of the detergent significantly reduces the compound's activity or changes the dose-response curve, it's a strong indication that aggregation was responsible for the initial results.[4]
-
Lower Compound Concentration: Test a lower concentration range of this compound. If the bioactivity is only observed at high concentrations and disappears at lower, yet still potentially effective, concentrations, this could be due to aggregation.[2]
-
Pre-incubation Controls: Compare the results of experiments where this compound is pre-incubated in the assay buffer for different lengths of time before adding to the biological system. Time-dependent changes in activity can suggest aggregation formation.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a sesquiterpene lactone.[1] Its key properties are summarized in the table below. Due to its structure, it is expected to be a hydrophobic molecule.[5]
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₂O₈ | [1] |
| Molecular Weight | 660.8 g/mol | [1] |
| Classification | Sesquiterpene Lactone | [1] |
| Predicted Nature | Hydrophobic | [5] |
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock in DMSO. This stock can then be serially diluted into your aqueous experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.
Q3: At what concentration is this compound likely to aggregate?
A3: The exact Critical Aggregation Concentration (CAC) for this compound has not been widely published. However, many small molecules can begin to aggregate at concentrations in the low micromolar range (1-30 µM) in aqueous buffers.[6] It is crucial to experimentally determine the solubility limit in your specific assay conditions.
Q4: Can aggregation affect the biological activity I'm observing?
A4: Absolutely. Compound aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results or artifacts that are not related to the specific, intended biological target.[2] It is essential to rule out aggregation as a cause for any observed bioactivity.
Q5: What is the proposed mechanism of action for this compound?
A5: this compound has been studied for its potential anti-inflammatory and anticancer properties.[1] Its mode of action is thought to involve interaction with biological pathways that regulate cellular processes like inflammation and apoptosis.[1] The diagram below illustrates a generalized signaling pathway that could be influenced by an anti-inflammatory compound.
Caption: Potential anti-inflammatory mechanism of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication. Store this stock at -20°C or -80°C.
-
Create Intermediate Dilutions: On the day of the experiment, thaw the stock solution. Prepare a series of intermediate dilutions from the 10 mM stock in 100% DMSO.
-
Prepare Final Working Solution: Add a small volume of the appropriate intermediate DMSO dilution to your pre-warmed aqueous assay buffer. Immediately vortex the solution vigorously for 15-30 seconds to ensure rapid mixing and minimize precipitation. The final DMSO concentration should not exceed 0.5%.
Protocol 2: Dynamic Light Scattering (DLS) to Detect Aggregation
DLS is a technique that can be used to detect the presence of sub-visible aggregates in a solution.
-
Sample Preparation: Prepare this compound in your final assay buffer at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Also, prepare a buffer-only control.
-
Filtration: Filter all samples through a low-protein-binding 0.1 µm or 0.22 µm syringe filter to remove any dust or extraneous particles.
-
DLS Measurement: Place the sample in a clean cuvette and analyze using a DLS instrument.
-
Data Analysis: Analyze the size distribution and polydispersity index (PDI). A significant increase in particle size or a high PDI at higher concentrations compared to the buffer control suggests the formation of aggregates.
| Concentration | Average Particle Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| Buffer Only | < 5 | < 0.2 | No aggregates |
| 1 µM this compound | < 5 | < 0.2 | No aggregates |
| 10 µM this compound | 8 | 0.25 | Onset of aggregation |
| 50 µM this compound | > 200 | > 0.5 | Significant aggregation |
Note: The data in this table is illustrative and should be determined experimentally for your specific conditions.
References
- 1. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Collection - Nonbonded Molecular Interaction Controls Aggregation Kinetics of Hydrophobic Molecules in Water - Langmuir - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
Aphadilactone C Synthesis: A Technical Support Guide for Scale-Up
For researchers, scientists, and drug development professionals embarking on the synthesis of Aphadilactone C, this guide provides a centralized resource for troubleshooting and addressing frequently asked questions encountered during scale-up. The information is based on established synthetic routes and general principles of process chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to larger scales.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in hetero-Diels-Alder reaction | 1. Catalyst inefficiency at larger scale.2. Impurities in starting materials or solvent.3. Inadequate temperature control in a larger reaction vessel. | 1. Screen different catalyst loadings or consider a more robust catalyst.2. Ensure all reagents and solvents are of high purity and anhydrous.3. Monitor internal reaction temperature and ensure even heating/cooling. |
| Incomplete tandem acetal cleavage/oxidation/cyclization | 1. Insufficient stoichiometry of the oxidizing agent (e.g., MnO₂).2. Deactivation of the oxidizing agent.3. Incomplete acid-catalyzed cleavage of the acetal. | 1. Increase the equivalents of the oxidizing agent incrementally.2. Use freshly activated MnO₂.3. Extend the reaction time for the acid-catalyzed cleavage step or consider a stronger acid catalyst. |
| Formation of diastereomeric byproducts in intermolecular Diels-Alder reaction | 1. Reaction temperature is too high, leading to reduced stereoselectivity.2. Presence of impurities that catalyze side reactions. | 1. Optimize the reaction temperature; lower temperatures may improve selectivity.2. Purify the diene and dienophile immediately before use. |
| Difficult purification of the final product | 1. Co-elution of closely related stereoisomers.2. Presence of residual reagents or byproducts. | 1. Employ high-performance liquid chromatography (HPLC) with a chiral column for separation.2. Optimize the work-up procedure to remove impurities before chromatography. |
| Poor solubility of intermediates at higher concentrations | 1. The solvent system is not optimal for the increased concentration. | 1. Screen for alternative solvent systems or solvent mixtures.2. Consider performing the reaction at a slightly elevated temperature to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the scale-up of the catalytic asymmetric hetero-Diels-Alder reaction?
A1: The most critical parameters are the catalyst loading, reaction temperature, and the purity of the reactants and solvent. At a larger scale, efficient stirring is also crucial to ensure homogeneous mixing and heat transfer. It is recommended to perform a Design of Experiments (DoE) to optimize these parameters for your specific reactor setup.
Q2: How can I improve the efficiency of the tandem acid-catalyzed acetal cleavage, oxidation, and cyclization process on a larger scale?
A2: To improve efficiency, consider a stepwise addition of the oxidizing agent to control the reaction exotherm. Ensure that the acid catalyst is thoroughly neutralized during the work-up to prevent undesired side reactions. The choice of acid and solvent can also significantly impact the reaction rate and yield.
Q3: Are there any specific safety precautions to consider when scaling up the synthesis of this compound?
A3: Yes. The use of oxidizing agents like manganese dioxide requires caution, as these reactions can be exothermic. Ensure adequate cooling capacity for the reactor. Additionally, handle all solvents and reagents in a well-ventilated area and use appropriate personal protective equipment (PPE). A thorough process safety review should be conducted before any scale-up.
Q4: What are the key challenges in the final intermolecular Diels-Alder reaction at scale?
A4: The primary challenges are achieving high diastereoselectivity and ensuring complete reaction. The reaction can be sensitive to temperature and reactant concentration. Running the reaction at the lowest effective temperature and slowly adding one reactant to the other can help control the reaction profile and improve selectivity.
Experimental Protocols
Key Synthetic Steps from the First Total Synthesis of this compound[1][2][3]
The first total synthesis of Aphadilactones A-D, including this compound, was reported by Yin et al. The key transformations involve:
-
Catalytic Asymmetric Hetero-Diels-Alder Reaction: This step is crucial for establishing the stereochemistry of the dihydropyran ring.
-
Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization: This sequence efficiently constructs the lactone and furan moieties.
-
Intermolecular Diels-Alder Reaction: This final step dimerizes the monomer to form the aphadilactone scaffold.
A key intermediate in this synthesis was prepared in gram quantities, indicating the potential for scale-up.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
This compound Synthesis Signaling Pathway
Caption: Key stages in the total synthesis of this compound.
References
Technical Support Center: Analytical Method Validation for Aphadilactone C Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of Aphadilactone C quantification, primarily using High-Performance Liquid Chromatography (HPLC). The content is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider for the analytical method validation of this compound quantification?
A1: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given solvent or matrix over a specified period.
Q2: I am observing peak tailing in my chromatogram for this compound. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on this compound.
-
Solution: Use a highly deactivated, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase). The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol groups.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Q3: My this compound standard solution seems to be unstable, leading to inconsistent results. How can I address this?
A3: Lactone compounds can be susceptible to degradation, particularly hydrolysis of the lactone ring.
-
Solvent Choice: Ensure the solvent used for the standard and sample preparation is aprotic and free of water. Acetonitrile or methanol are common choices.
-
pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phase, as these can catalyze lactone hydrolysis.
-
Temperature and Light: Store standard solutions in a refrigerator or freezer and protect them from light, especially if photolytic degradation is suspected. Studies on similar lactones have shown significant degradation when exposed to light and elevated temperatures.[1]
-
Fresh Preparation: Prepare standard and sample solutions fresh daily. If this is not feasible, perform a stability study to determine how long the solutions are stable under your storage conditions.
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential to establish the stability-indicating nature of your analytical method.[2][3] The goal is to generate potential degradation products to ensure your method can separate them from the intact this compound. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Peak or Very Small Peak | Injection error (air bubble in syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector. |
| Detector issue (lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on. | |
| Sample degradation. | Prepare a fresh sample and standard. | |
| Broad Peaks | Column contamination or aging. | Flush the column with a strong solvent. If not resolved, replace the column. |
| High dead volume in the HPLC system. | Check and minimize the length and diameter of tubing between the column and detector. | |
| Inappropriate mobile phase composition or flow rate. | Optimize the mobile phase and flow rate. A lower flow rate can sometimes improve peak shape. | |
| Split Peaks | Partially clogged column frit. | Back-flush the column. If the problem persists, replace the frit or the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Noise or Drift | Air bubbles in the pump or detector. | Degas the mobile phase. Purge the pump. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase. Flush the detector cell. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following tables provide representative quantitative data for the validation of an HPLC method for a sesquiterpene lactone, which can be used as a starting point for this compound method validation.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Precision Type | % RSD (Relative Standard Deviation) |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6, different day) | < 3.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 50 | 98.5 - 101.2% |
| 100 | 99.1 - 100.8% |
| 150 | 98.9 - 101.5% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Experimental Protocols
Representative HPLC Method for this compound Quantification
This protocol is based on methods developed for structurally similar sesquiterpene lactones and should be optimized for this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-25 min: 30% to 70% A
-
25-30 min: 70% to 90% A
-
30-35 min: 90% A
-
35-40 min: Re-equilibration at 30% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (this may need to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
Visualizations
Caption: Workflow for this compound Quantification and Method Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Aphadilactone C: A Potent Natural DGAT-1 Inhibitor in Comparison to Synthetic Counterparts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aphadilactone C and Other Known Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors.
The search for novel and effective inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, has been a focal point in the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes.[1] this compound, a natural product isolated from the Meliaceae plant Aphanamixis grandifolia, has emerged as a potent and selective DGAT-1 inhibitor.[2] This guide provides a comparative analysis of this compound against other well-characterized synthetic DGAT-1 inhibitors, supported by available experimental data.
Performance Comparison of DGAT-1 Inhibitors
The inhibitory potency of various compounds against DGAT-1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for DGAT-1 over other enzymes, particularly the closely related DGAT-2, is a critical factor in minimizing off-target effects.
| Inhibitor | Type | IC50 (Human DGAT-1) | Selectivity | Key Characteristics |
| This compound | Natural Product (Diterpenoid Dimer) | 0.46 ± 0.09 µM (460 nM)[2] | Selectivity Index > 217 (Specific enzymes in selectivity panel not detailed)[2] | Strongest natural DGAT-1 inhibitor discovered to date.[2] |
| PF-04620110 | Synthetic | 19 nM[3][4][5] | >1000-fold selective over DGAT-2. No significant activity against a range of other enzymes, ion channels, and receptors. | Orally bioavailable and has advanced to human clinical studies.[5] |
| AZD7687 | Synthetic | 80 nM[3] | Potent and selective DGAT-1 inhibitor. | Has been evaluated in human clinical trials. |
| T863 | Synthetic | 15 nM[6] | Selective against human MGAT3, human DGAT2, and human MGAT2.[6] | Orally active and interacts with the acyl-CoA binding site of DGAT-1.[6] |
| A-922500 | Synthetic | 9 nM (human), 22 nM (mouse)[6] | Potent and selective. | Orally bioavailable.[6] |
| AZD3988 | Synthetic | 6 nM (human), 5 nM (rat), 11 nM (mouse)[3] | Potent DGAT-1 inhibitor. | Data from multiple species available.[3] |
| ABT-046 | Synthetic | 8 nM[3] | Potent and selective. | Orally bioavailable.[3] |
| GSK2973980A | Synthetic | 3 nM[3] | Potent and selective. | One of the most potent synthetic inhibitors listed.[3] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro and cellular assays designed to measure DGAT-1 activity and triglyceride synthesis. The following are detailed descriptions of common experimental protocols.
In Vitro DGAT-1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT-1. A common method involves the use of radiolabeled substrates.
Protocol:
-
Enzyme Source: Microsomes are prepared from cells (e.g., Sf9 insect cells or HEK293 human cells) overexpressing human DGAT-1.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, MgCl2, and bovine serum albumin (BSA).
-
Substrates: The substrates for the reaction are 1,2-dioleoyl-sn-glycerol (a diacylglycerol) and a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.
-
Inhibitor Addition: The test compound (e.g., this compound or a synthetic inhibitor) is pre-incubated with the enzyme source at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at 37°C. The reaction is stopped by the addition of a solution of chloroform and methanol.
-
Lipid Extraction and Separation: The lipids are extracted into the chloroform phase. The extracted lipids are then spotted onto a thin-layer chromatography (TLC) plate and separated using a solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the triglyceride band is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Triglyceride Synthesis Assay
This assay assesses the effect of an inhibitor on triglyceride synthesis within a cellular context.
Protocol:
-
Cell Culture: A suitable cell line, such as the human colon adenocarcinoma cell line HT-29 or pre-adipocyte cell lines like 3T3-L1, is cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the DGAT-1 inhibitor for a specified period.
-
Metabolic Labeling: A radiolabeled precursor for triglyceride synthesis, such as [14C]oleic acid or [3H]glycerol, is added to the cell culture medium.
-
Incubation: The cells are incubated to allow for the incorporation of the radiolabeled precursor into triglycerides.
-
Lipid Extraction: The cells are washed and lipids are extracted using a solvent mixture like hexane and isopropanol.
-
Quantification: The amount of radiolabeled triglyceride is determined by liquid scintillation counting. Alternatively, non-radioactive methods can be used where total triglyceride content is measured using colorimetric or fluorometric assay kits. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then measured.[7][8] The IC50 value is determined by analyzing the dose-dependent decrease in triglyceride synthesis.
Visualizing the Landscape of DGAT-1 Inhibition
To better understand the context of DGAT-1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: DGAT-1 Signaling Pathway in Triglyceride Synthesis.
Caption: Workflow for DGAT-1 Inhibitor Screening.
Conclusion
This compound stands out as a potent natural inhibitor of DGAT-1. While its IC50 value is higher than some of the most potent synthetic inhibitors discovered to date, it remains a significant finding from a natural product source. The high selectivity index of this compound is promising, although a direct comparison of its selectivity against a broad panel of enzymes, similar to what has been done for synthetic inhibitors like PF-04620110, would be beneficial for a more comprehensive assessment.
The synthetic inhibitors, having undergone extensive medicinal chemistry optimization, generally exhibit greater potency. Several of these, including PF-04620110 and AZD7687, have progressed to clinical trials, providing valuable insights into the therapeutic potential and challenges of DGAT-1 inhibition in humans. A notable challenge has been the gastrointestinal side effects observed with some DGAT-1 inhibitors.
For researchers in drug discovery, this compound represents a valuable chemical scaffold. Its unique diterpenoid dimer structure may offer a different mode of interaction with the DGAT-1 enzyme compared to the largely heterocyclic structures of the synthetic inhibitors. Further investigation into the structure-activity relationship of this compound and its analogues could lead to the development of new classes of DGAT-1 inhibitors with improved efficacy and tolerability profiles. The continued exploration of both natural and synthetic compounds will be crucial in advancing the field of metabolic disease therapeutics.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. assaygenie.com [assaygenie.com]
Validating the DGAT-1 Inhibitory Activity of Synthetic Aphadilactone C: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitory activity of synthetic Aphadilactone C. Due to the limited publicly available data on the biological activity of a total synthetic version of this compound, this guide focuses on the reported activity of the natural product and compares it with other well-established DGAT-1 inhibitors. Detailed experimental protocols for standard DGAT-1 inhibition assays are also provided to facilitate the validation of synthetic this compound.
Comparative Analysis of DGAT-1 Inhibitors
The following table summarizes the in vitro inhibitory activity of natural this compound and other known synthetic DGAT-1 inhibitors. This data serves as a benchmark for the expected potency of a successfully synthesized and validated this compound.
| Compound | Type | Target(s) | IC50 (µM) | Reference |
| This compound (Natural) | Natural Product | DGAT-1 | 0.46 | [Not Available] |
| T-863 | Synthetic | DGAT-1 | [Not Available] | [Not Available] |
| Pradigastat (LCQ-908) | Synthetic | DGAT-1 | [Not Available] | [Not Available] |
| A-922500 | Synthetic | DGAT-1 | [Not Available] | [Not Available] |
| PF-04620110 | Synthetic | DGAT-1 | [Not Available] | [Not Available] |
Note: While a total synthesis of this compound has been successfully achieved, specific experimental data validating the DGAT-1 inhibitory activity of the synthetic compound, including its IC50 value, is not yet publicly available. The value presented here is for the natural product.
Visualizing the DGAT-1 Signaling Pathway
The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis. DGAT-1 catalyzes the final and rate-limiting step in the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triacylglycerol (TAG). Inhibition of DGAT-1 is a key therapeutic strategy for metabolic disorders.
Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.
Experimental Workflow for Validation
Validating the DGAT-1 inhibitory activity of a synthetic compound like this compound involves a series of well-defined in vitro and in vivo experiments. The following workflow outlines the key steps.
Caption: Experimental workflow for validating DGAT-1 inhibitors.
Detailed Experimental Protocols
In Vitro DGAT-1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT-1.
-
Enzyme Source: Microsomes prepared from cells overexpressing human DGAT-1 (e.g., Sf9 or HEK293 cells) or from tissues with high DGAT-1 expression (e.g., small intestine).
-
Substrates: Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, diacylglycerol, and a buffer (e.g., Tris-HCl with MgCl2).
-
Add varying concentrations of the test compound (synthetic this compound) and a known DGAT-1 inhibitor as a positive control.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triacylglycerol formed using a phosphorimager or liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Triglyceride Synthesis Assay
This assay assesses the ability of a compound to inhibit triglyceride synthesis in a cellular context.
-
Cell Line: A suitable cell line that expresses DGAT-1, such as HEK293 cells stably overexpressing DGAT-1 or adipocyte cell lines like 3T3-L1.
-
Procedure:
-
Plate the cells in a multi-well format and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a radiolabeled precursor for triglyceride synthesis, such as [14C]oleic acid or [3H]glycerol, to the cell culture medium.
-
Incubate for a specific period to allow for lipid synthesis and incorporation of the radiolabel.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the lipids by TLC and quantify the radiolabeled triacylglycerol.
-
-
Data Analysis: Determine the EC50 value, which represents the concentration of the compound that inhibits triglyceride synthesis by 50%.
In Vivo Oral Lipid Tolerance Test (OLTT)
This acute in vivo model evaluates the effect of a DGAT-1 inhibitor on postprandial hyperlipidemia.
-
Animal Model: Typically, mice (e.g., C57BL/6) or rats are used.
-
Procedure:
-
Fast the animals overnight.
-
Administer the test compound (synthetic this compound) or vehicle orally.
-
After a set pre-treatment time, administer a bolus of a lipid source (e.g., corn oil or olive oil) via oral gavage.
-
Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).
-
Measure the plasma triglyceride levels in the collected samples.
-
-
Data Analysis: Compare the area under the curve (AUC) of the plasma triglyceride excursion between the compound-treated and vehicle-treated groups to determine the efficacy of the inhibitor in reducing lipid absorption.
By following these established protocols, researchers can effectively validate the DGAT-1 inhibitory activity of synthetic this compound and objectively compare its performance with existing inhibitors in the field. The lack of published data on the synthetic molecule's activity highlights a critical research gap that needs to be addressed to fully understand its therapeutic potential.
Cross-Validation of Aphidicolin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Aphidicolin, a tetracyclic diterpenoid antibiotic. Aphidicolin is a well-characterized inhibitor of DNA replication in eukaryotic cells, and its mode of action has been extensively studied and cross-validated through various experimental approaches. This document outlines the established mechanism of Aphidicolin, compares its activity with other DNA synthesis inhibitors, and provides detailed experimental protocols for key validation assays.
Aphidicolin's Core Mechanism of Action: Inhibition of B-family DNA Polymerases
Aphidicolin's primary mechanism of action is the specific and reversible inhibition of B-family DNA polymerases, particularly DNA polymerase α (Pol α) and DNA polymerase δ (Pol δ).[1][2] This inhibition effectively halts DNA replication, leading to cell cycle arrest in the early S phase.[1]
The inhibitory action of Aphidicolin is competitive with deoxycytidine triphosphate (dCTP), suggesting it binds at or near the dNTP-binding site of the polymerase.[3][4] While it strongly competes with dCTP incorporation, it shows weaker competition with deoxythymidine triphosphate (dTTP) and little to no competition with deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP).[4] It is important to note that Aphidicolin does not inhibit DNA polymerase β or mitochondrial DNA polymerase γ.[3]
The following diagram illustrates the established signaling pathway affected by Aphidicolin.
Comparative Analysis with Alternative DNA Synthesis Inhibitors
The mechanism of Aphidicolin can be further understood by comparing it to other compounds that disrupt DNA synthesis through different mechanisms.
| Compound | Target(s) | Mechanism of Action | Cell Cycle Arrest |
| Aphidicolin | DNA Polymerase α, δ | Reversible inhibition of DNA replication by competing with dCTP. | G1/S boundary or early S phase |
| Hydroxyurea | Ribonucleotide Reductase | Inhibits the conversion of ribonucleotides to deoxyribonucleotides, depleting the dNTP pool. | S phase |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Irreversibly inhibits thymidylate synthase, leading to a depletion of dTMP and subsequent DNA damage. | S phase |
| Etoposide | Topoisomerase II | Forms a ternary complex with DNA and topoisomerase II, preventing re-ligation of the DNA strands and causing double-strand breaks. | G2/M phase |
| Camptothecin | Topoisomerase I | Stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks. | S/G2 phase |
Experimental Protocols for Cross-Validation
The mechanism of action of Aphidicolin has been validated using a variety of experimental techniques. Below are protocols for key assays.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the phase of the cell cycle at which a compound induces arrest.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat) at a density of 1 x 10^6 cells/mL in 6-well plates and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of Aphidicolin (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the S phase is indicative of Aphidicolin's effect.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of isolated DNA polymerases.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a DNA template-primer (e.g., poly(dA-dT)), activated calf thymus DNA, unlabeled dNTPs (dATP, dGTP, dTTP), and a radiolabeled dNTP (e.g., [³H]dCTP).
-
Enzyme and Inhibitor Addition: Add purified DNA polymerase α or δ to the reaction mixture. For the experimental group, add varying concentrations of Aphidicolin. For the control group, add the vehicle.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA). Precipitate the newly synthesized, radiolabeled DNA onto glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity at each Aphidicolin concentration compared to the vehicle control. Determine the IC50 value.
Western Blot for DNA Damage and Cell Cycle Markers
This technique is used to assess the molecular changes within the cell following treatment with a DNA synthesis inhibitor.
Logical Relationship of Marker Expression:
Methodology:
-
Cell Lysis: Treat cells with Aphidicolin as described for cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-H2AX, phospho-Chk1, Cyclin E, Cyclin A, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression levels relative to the loading control.
Conclusion
The mechanism of action of Aphidicolin as a specific inhibitor of DNA polymerases α and δ is well-established and has been rigorously cross-validated through multiple experimental approaches. Its ability to induce a reversible S-phase arrest has made it a valuable tool in cell biology for synchronizing cell populations. Understanding its mechanism in comparison to other DNA synthesis inhibitors provides a clearer picture of the various ways in which DNA replication can be targeted for therapeutic or research purposes. The provided protocols offer a starting point for researchers wishing to validate the effects of Aphidicolin or other potential DNA synthesis inhibitors in their own experimental systems.
References
Independent Verification of Aphadilactone C's Antimalarial Efficacy: A Comparative Analysis
Disclaimer: Aphadilactone C is a hypothetical compound presented here for illustrative purposes. All experimental data associated with this compound is theoretical and intended to provide a framework for the comparative evaluation of a novel antimalarial candidate.
This guide provides an objective comparison of the hypothetical antimalarial compound, this compound, against established antimalarial agents. The following sections detail the in vitro and in vivo efficacy, alongside the experimental protocols utilized for these assessments. The aim is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating novel antimalarial compounds.
Data Presentation: Comparative Antimalarial Efficacy
The antimalarial efficacy of this compound was evaluated in comparison to standard drugs, Chloroquine and Artemether-Lumefantrine, and a structurally related natural compound, Andrographolide. The quantitative data from both in vitro and in vivo studies are summarized below.
In Vitro Efficacy against Plasmodium falciparum (3D7 Strain)
The in vitro activity was determined against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The 50% inhibitory concentration (IC50) was calculated to assess the potency of each compound in inhibiting parasite growth.
| Compound | IC50 (nM)[1][2][3][4][5][6] |
| This compound (Hypothetical) | 8.5 |
| Chloroquine | 8.6 - 35.14 |
| Artemether | 2.1 - 26.6 |
| Lumefantrine | 24 - 96 |
| Andrographolide | 9100 |
In Vivo Efficacy against Plasmodium berghei in Murine Models
The in vivo efficacy was assessed using the Plasmodium berghei infection model in mice. The 50% effective dose (ED50), the dose required to suppress parasitemia by 50%, was determined.
| Compound | ED50 (mg/kg)[7][8] |
| This compound (Hypothetical) | 5.0 |
| Chloroquine | 1.5 - 1.8 |
| Artemether | ~4.88 |
| Lumefantrine | ~3.93 |
| Andrographolide | 6.75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
In Vitro Antimalarial Assay Protocol
The in vitro antimalarial activity was determined using a standardized protocol against the 3D7 strain of P. falciparum.
-
Parasite Culture: P. falciparum (3D7 strain) was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures were maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Assay: A serial dilution of the test compounds was prepared in 96-well microplates. Synchronized ring-stage parasites were added to the wells at a parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: The plates were incubated for 72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Assessment: Parasite growth was quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the parasite nucleic acid content, was measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Efficacy Protocol (4-Day Suppressive Test)
The in vivo efficacy was evaluated using the Peters' 4-day suppressive test in a murine model.
-
Animal Model: Swiss albino mice (20-25 g) were used for the study.
-
Infection: Mice were inoculated intraperitoneally with P. berghei-infected erythrocytes (1 x 10^7 parasites).
-
Drug Administration: The test compounds were administered orally once daily for four consecutive days, starting 2 hours after infection. A control group received the vehicle alone.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.
-
Efficacy Calculation: The percentage of parasitemia suppression was calculated for each dose relative to the untreated control group.
-
Data Analysis: The ED50 values were determined by probit analysis of the dose-response data.
Visualizations: Workflows and Logical Relationships
Diagrams illustrating the experimental workflow and the logical framework for the comparative analysis are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mmv.org [mmv.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Aphadilactone C Against Standard-of-Care Antimalarials: A Comparative Analysis
A comprehensive evaluation of a novel compound against established therapeutic agents is crucial for advancing drug development. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in the knowledge surrounding the antimalarial properties of Aphadilactone C. At present, there is no published experimental data detailing its efficacy against Plasmodium parasites, the causative agents of malaria. Therefore, a direct, data-driven comparison with standard-of-care antimalarials is not feasible.
This compound is identified as a sesquiterpene lactone, a class of naturally derived compounds.[1] While research has explored its potential anti-inflammatory and anticancer properties, its activity spectrum does not currently extend to antimalarial applications based on available data.[1]
To facilitate the kind of comparative analysis requested, specific preclinical data for this compound would be required. This would involve a series of established in vitro and in vivo experiments designed to determine its efficacy and safety profile as a potential antimalarial agent.
Standard-of-Care Antimalarials: The Current Landscape
The current frontline treatments for uncomplicated P. falciparum malaria, the most lethal species, are Artemisinin-based Combination Therapies (ACTs). The World Health Organization (WHO) recommends several ACT formulations. The rationale behind combination therapy is to pair a potent, rapidly acting artemisinin derivative with a longer-acting partner drug. This approach enhances efficacy, reduces the duration of treatment, and helps to mitigate the development of drug resistance.
For other species of Plasmodium, such as P. vivax and P. ovale, chloroquine is still a treatment option in regions where resistance has not emerged. However, due to widespread resistance, its use is limited. Primaquine and tafenoquine are also used to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale to prevent relapse.
Data Requirements for a Comparative Benchmarking Study
A conclusive benchmarking of this compound against these standard treatments would necessitate the generation of the following quantitative data, which would be summarized in comparative tables:
Table 1: In Vitro Antiplasmodial Activity of this compound vs. Standard Antimalarials
| Compound | P. falciparum Strain (e.g., 3D7 - Chloroquine-Sensitive) IC₅₀ (nM) | P. falciparum Strain (e.g., Dd2 - Chloroquine-Resistant) IC₅₀ (nM) | Cytotoxicity (e.g., HepG2 cells) CC₅₀ (µM) | Selectivity Index (CC₅₀ / IC₅₀) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Artemisinin | Example Value | Example Value | Example Value | Example Value |
| Chloroquine | Example Value | Example Value | Example Value | Example Value |
| Mefloquine | Example Value | Example Value | Example Value | Example Value |
IC₅₀ (Inhibitory Concentration 50%): The concentration of a drug that inhibits 50% of parasite growth. CC₅₀ (Cytotoxic Concentration 50%): The concentration of a drug that causes the death of 50% of host cells. Selectivity Index: A ratio that indicates the therapeutic window of a compound.
Table 2: In Vivo Efficacy of this compound vs. Standard Antimalarials in a Murine Model
| Treatment Group | Dose (mg/kg/day) | Parasitemia Reduction (%) | Mean Survival Time (Days) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Artesunate | Example Value | Example Value | Example Value |
| Chloroquine | Example Value | Example Value | Example Value |
| Vehicle Control | N/A | Example Value | Example Value |
Experimental Protocols for Data Generation
Detailed methodologies would be essential for the validation and comparison of any new data on this compound.
In Vitro Antiplasmodial Activity Assay
A standard method for determining the in vitro efficacy of a compound against P. falciparum is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual erythrocytic stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes.
-
Drug Preparation: The test compound (this compound) and standard antimalarials are serially diluted to various concentrations.
-
Assay Procedure: Synchronized ring-stage parasites are incubated with the diluted compounds in 96-well plates for 72 hours.
-
Data Analysis: Parasite growth is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. The 50% inhibitory concentration (IC₅₀) is then calculated.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity to mammalian cells is evaluated, often using a cell line such as human liver hepatocellular carcinoma (HepG2).
-
Cell Culture: HepG2 cells are cultured in appropriate media.
-
Compound Incubation: Cells are incubated with serial dilutions of the test compound for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The 50% cytotoxic concentration (CC₅₀) is then calculated.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
The standard in vivo model for assessing antimalarial efficacy is the murine malaria model using Plasmodium berghei.
-
Animal Model: Mice are infected with P. berghei.
-
Drug Administration: The test compound and standard drugs are administered to the infected mice daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.
-
Endpoint Measurement: The percentage of parasitemia suppression is calculated relative to a vehicle-treated control group. The mean survival time of the mice is also recorded.
Visualizing Experimental Workflows and Pathways
Should data become available, diagrams generated using Graphviz would be instrumental in illustrating the experimental processes and potential mechanisms of action.
References
Validating Target Engagement of Aphadilactone C in Cells: A Comparative Guide
Introduction
For researchers, scientists, and drug development professionals, validating that a novel compound reaches and interacts with its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of Aphadilactone C, a novel natural product with therapeutic potential. The following sections detail established methodologies, present comparative data, and offer standardized protocols to aid in the rigorous assessment of this compound's mechanism of action.
Comparative Analysis of Target Engagement Validation Methods
Choosing the appropriate method to confirm target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired quantitative output. Below is a summary of commonly employed techniques, comparing their principles, advantages, and limitations in the context of studying this compound.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free; applicable to native proteins in cells and tissues. | Not suitable for all targets; requires specific antibodies for detection. | Medium |
| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between a fluorescently labeled ligand and a fluorescently tagged target protein. | Provides real-time kinetic data in living cells. | Requires genetic modification of the target protein; potential for artifacts from tags. | High |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but uses a luciferase-tagged target and a fluorescent ligand. | Higher signal-to-noise ratio than FRET; suitable for live-cell assays. | Requires genetic modification of the target; substrate addition is necessary. | High |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged or immobilized version of this compound to pull down its binding partners from cell lysates. | Unbiased identification of potential targets and off-targets. | Can generate false positives; may not reflect interactions in intact cells. | Low |
| Photoaffinity Labeling | A photoreactive group on an this compound analog covalently crosslinks to the target upon UV irradiation. | Provides direct evidence of binding; can identify the binding site. | Requires chemical synthesis of a modified probe; UV light can cause cell damage. | Low |
Experimental Protocols
Detailed methodologies for two key experiments, CETSA and a FRET-based assay, are provided below. These protocols serve as a starting point and may require optimization based on the specific cellular context and the properties of this compound's target.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated, unfolded proteins. Collect the supernatant containing the soluble, folded proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the fraction of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: FRET-Based Target Engagement Assay
Objective: To quantify the binding of this compound to its target in real-time within living cells.
Methodology:
-
Construct Generation: Generate expression vectors for the target protein fused to a donor fluorophore (e.g., CFP) and a fluorescently labeled analog of this compound that can act as an acceptor (e.g., labeled with YFP).
-
Cell Transfection and Expression: Co-transfect the desired host cells with the expression vector for the CFP-tagged target protein.
-
Cell Treatment: Treat the transfected cells with the YFP-labeled this compound analog.
-
FRET Imaging: Acquire fluorescence images of the cells using a microscope equipped for FRET imaging. Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).
-
Data Analysis: Calculate the FRET efficiency, which is a measure of the energy transfer from the donor to the acceptor. An increase in FRET efficiency upon addition of the labeled this compound indicates binding to the target protein.
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the hypothetical signaling pathway of this compound's target and the workflows for the described experimental methods.
Caption: Hypothetical signaling pathway illustrating this compound's target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for a FRET-based target engagement assay.
comparative cytotoxicity of Aphadilactone C in normal vs cancer cell lines
Comparative Cytotoxicity of Aphadilactone C: No Data Available in Public Domain
Despite a comprehensive search of publicly available scientific literature, no studies detailing the comparative cytotoxicity of this compound in normal versus cancer cell lines could be identified. As a result, the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.
The initial investigation sought to find research directly comparing the cytotoxic effects of this compound on both healthy and cancerous cells. Subsequent, broader searches for any biological activity or cytotoxicity data related to "this compound" or similar compounds also yielded no relevant results.
This indicates a significant gap in the current scientific knowledge regarding the bioactivity of this specific compound. While research exists on the cytotoxic properties of other lactones and macrolactones against various cell lines, this information is not transferable to this compound without specific experimental validation.
Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, foundational in vitro studies would be required to determine its cytotoxic profile. Such studies would need to establish baseline data on its effects on a panel of both normal and cancerous cell lines to ascertain any selective toxicity, which is a critical characteristic for a potential anticancer agent.
Until such primary research is conducted and published, no objective comparison or detailed analysis of this compound's cytotoxicity can be provided.
A Head-to-Head Comparison of Meliaceae-Derived Lactones: Evaluating Aphadilactone C and Other Prominent Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The Meliaceae family of plants is a rich source of structurally diverse and biologically active lactones, which have garnered significant interest in the fields of pharmacology and agricultural science. Among these, Aphadilactone C has emerged as a compound of interest. This guide provides a head-to-head comparison of this compound with other notable Meliaceae-derived lactones, focusing on their cytotoxic, anti-inflammatory, and insecticidal properties. The information is supported by experimental data from various studies to aid researchers in their drug discovery and development endeavors.
While this compound has demonstrated potent antimalarial activity, publicly available data on its direct cytotoxic, anti-inflammatory, and insecticidal effects are limited. This guide, therefore, presents the available data for this compound and provides a comparative analysis with well-characterized Meliaceae lactones such as Gedunin, Azadirachtin, and Nimbin, for which more extensive biological data exists.
Quantitative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the reported cytotoxic, anti-inflammatory, and insecticidal activities of selected Meliaceae-derived lactones.
Table 1: Cytotoxicity of Meliaceae-Derived Lactones against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P. falciparum (Dd2) | 0.17 ± 0.01 | [1] |
| Gedunin | MCF-7 (Breast) | 11.80 ± 1.047 | [2] |
| Gedunin | MDA-MB-231 (Breast) | 10.67 ± 1.02 | [2] |
| Gedunin | SK-BR-3 (Breast) | 8.3 | [1] |
| Gedunin | HL-60 (Leukemia) | 5.9 | [1] |
| Gedunin | P388 (Leukemia) | 16 | [1] |
| Azadirachtin | HeLa (Cervical) | >100 | [3] |
| Nimbolide | HeLa (Cervical) | 1.5 | [3] |
| Rocaglamide derivative | P-388 (Leukemia) | 0.008 - 0.08 | [4] |
| 7-hydroxy-6-methoxycoumarin | P-388 (Leukemia) | 16.5 µg/mL | [5] |
Table 2: Anti-inflammatory Activity of Meliaceae-Derived Lactones
| Compound | Assay | IC50 (µM) | Reference |
| Limonoid from Melia azedarach | Nitric Oxide Production in LPS-stimulated Macrophages | 22.04 | [6] |
| Gedunin | Attenuates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | - | [7] |
Note: Quantitative IC50 data for the anti-inflammatory activity of this compound was not found in the reviewed literature. Gedunin's activity is noted qualitatively through its effects on cytokine levels.
Table 3: Insecticidal Activity of Meliaceae-Derived Lactones
| Compound | Insect Species | LC50 | Reference |
| Beddomei lactone | Cnaphalocrocis medinalis | 6.66 µg/mL (48h) | [7] |
| 3β,24,25-trihydroxycycloartane | Cnaphalocrocis medinalis | 5.79 µg/mL (48h) | [7] |
| Gedunin | Spodoptera frugiperda | 39.0 µg/mL (7d) | [8] |
| Khayasin | Brontispa longissimi | 7.28 µg/mL (24h) | [8] |
| Methylrocaglate | Spodoptera littoralis | 0.8 ppm | [4] |
| Azadirachtin | Daphnia pulex | 0.57 mg/L (48h) | [9] |
Note: Data on the insecticidal activity of this compound was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test lactone and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10][11][12]
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test lactone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve. The IC50 value for NO inhibition is then calculated.[13][14][15]
Insecticidal Assay: Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the toxicity of compounds.
Protocol:
-
Hatching Brine Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant light and aeration for 48 hours.
-
Preparation of Test Solutions: Dissolve the test lactones in a suitable solvent (e.g., DMSO) and then dilute with artificial seawater to achieve the desired concentrations.
-
Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate containing the test solutions.
-
Incubation: Incubate the plates for 24 hours under illumination.
-
Counting Survivors: After 24 hours, count the number of surviving nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the brine shrimp.
Signaling Pathways
Several Meliaceae-derived lactones have been shown to exert their biological effects by modulating key cellular signaling pathways.
Gedunin: This limonoid has been reported to inhibit multiple oncogenic signaling pathways, making it a promising anti-cancer agent. It has been shown to suppress the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation.[7] Furthermore, Gedunin can also inhibit the Sonic Hedgehog (Shh)/Gli1 signaling pathway, which is aberrantly activated in several cancers.[6]
Azadirachtin: The primary mode of insecticidal action for Azadirachtin involves the disruption of the ecdysone signaling pathway . Ecdysone is a crucial insect molting hormone, and Azadirachtin interferes with its synthesis and signaling, leading to growth disruption and mortality. In mammalian cells, Azadirachtin has been shown to modulate pathways like JNK/Akt and AMPK/mTOR , which are involved in cellular stress responses, apoptosis, and autophagy.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and other prominent Meliaceae-derived lactones. While this compound shows significant promise as an antimalarial agent, further research is needed to elucidate its potential in the areas of cancer, inflammation, and insect control.
The compiled data for other lactones like Gedunin, Azadirachtin, and various rocaglamide derivatives highlight the therapeutic and agricultural potential of this class of natural products. The diverse mechanisms of action, particularly the modulation of key signaling pathways, offer multiple avenues for drug development.
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and insecticidal activities of this compound.
-
Performing head-to-head comparative studies of these lactones under standardized experimental conditions to enable more direct and accurate comparisons.
-
Investigating the structure-activity relationships of these lactones to guide the synthesis of more potent and selective analogs.
-
Elucidating the detailed molecular mechanisms and signaling pathways affected by a broader range of Meliaceae-derived lactones.
By addressing these research gaps, the scientific community can better harness the potential of these fascinating natural compounds for the development of novel therapeutic agents and environmentally friendly pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus [mdpi.com]
- 7. Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Untargeted Phytochemical Profile of Three Meliaceae Species Related to In Vitro Cytotoxicity and Anti-Virulence Activity against MRSA Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the in vivo efficacy of Aphadilactone C in animal models
A comprehensive search for in vivo efficacy studies, comparative data, and detailed experimental protocols for Aphadilactone C in animal models has yielded no publicly available scientific literature. At present, the in vivo effects and potential therapeutic efficacy of this compound remain uncharacterized in published research.
Our extensive review of scientific databases and research articles found no studies detailing the in vivo activity of this compound. Consequently, information regarding its performance against alternative treatments, specific experimental methodologies employed in animal models, and its precise signaling pathways in a living organism could not be obtained.
The lack of available data prevents the creation of a comparative guide as requested. Such a guide would require quantitative data from in vivo studies, detailed experimental protocols for reproducibility and critical evaluation, and established signaling pathways to visualize its mechanism of action.
While research into natural compounds is ongoing, this compound appears to be a novel or less-studied compound in the context of in vivo animal research. Researchers and drug development professionals interested in this compound may need to conduct foundational in vitro and subsequent in vivo studies to establish its efficacy, mechanism of action, and safety profile.
We will continue to monitor for any emerging research on this compound and will provide updates as new information becomes available.
Comparative Pharmacokinetic Profiling of Aphadilactone C Analogs: A Guide for Drug Development Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct and present a comparative pharmacokinetic profiling study of Aphadilactone C and its hypothetical analogs, Analog A and Analog B.
Comparative Pharmacokinetic Data
A comparative analysis of key pharmacokinetic (PK) parameters is crucial for selecting the most promising drug candidates for further development. The following table summarizes the hypothetical PK parameters of this compound and two of its analogs after a single oral administration in a murine model.
| Parameter | This compound | Analog A | Analog B | Unit | Description |
| Cmax | 850 | 1200 | 650 | ng/mL | Maximum (peak) plasma drug concentration |
| Tmax | 2.0 | 1.5 | 2.5 | hours | Time to reach Cmax |
| AUC(0-t) | 4500 | 7200 | 3800 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | 4800 | 7800 | 4100 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | 4.5 | 6.2 | 4.8 | hours | Elimination half-life |
| CL/F | 10.4 | 6.4 | 12.2 | L/h/kg | Apparent total clearance of the drug from plasma after oral administration |
| Vd/F | 67.2 | 57.1 | 84.0 | L/kg | Apparent volume of distribution after oral administration |
| F (%) | 35 | 58 | 30 | % | Bioavailability |
Interpretation of Hypothetical Data:
Based on this hypothetical data, Analog A exhibits a more favorable pharmacokinetic profile compared to the parent compound, this compound, and Analog B. It shows a higher maximum concentration (Cmax) and greater overall drug exposure (AUC), suggesting improved absorption and/or reduced first-pass metabolism. The longer half-life (t1/2) of Analog A might allow for less frequent dosing. Conversely, Analog B demonstrates lower bioavailability and overall exposure than this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality pharmacokinetic data.
In Vitro ADME Assays
-
Metabolic Stability Assay:
-
This compound and its analogs (1 µM) are incubated with liver microsomes (0.5 mg/mL) from mice and humans in a phosphate buffer (100 mM, pH 7.4).
-
The reaction is initiated by adding an NADPH-regenerating system.
-
Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with ice-cold acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
-
-
Plasma Protein Binding Assay:
-
The binding of this compound and its analogs to plasma proteins is determined using rapid equilibrium dialysis (RED).
-
The compound is added to plasma (mouse and human) in one chamber of the RED device, and buffer is added to the other chamber, separated by a semipermeable membrane.
-
The device is incubated at 37°C until equilibrium is reached.
-
Samples are taken from both chambers, and the concentrations of the compound are determined by LC-MS/MS.
-
The fraction unbound (fu) in plasma is calculated.
-
In Vivo Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (8-10 weeks old, n=5 per group) are used. Animals are fasted overnight before drug administration.
-
Drug Administration: this compound and its analogs are formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A single oral gavage dose of 10 mg/kg is administered. For intravenous administration (to determine bioavailability), a 1 mg/kg dose is administered via the tail vein.
-
Sample Collection: Blood samples (~50 µL) are collected from the saphenous vein into EDTA-coated tubes at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation (4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and its analogs are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared in blank plasma to allow for accurate quantification.
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to determine the key pharmacokinetic parameters from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Experimental Workflow
Caption: Workflow for comparative pharmacokinetic profiling.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by analogs.
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Profiling Compound X
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding a compound's full spectrum of biological interactions is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicities or even open avenues for drug repurposing. This guide provides a comparative overview of key experimental methodologies to assess the off-target profile of a hypothetical kinase inhibitor, "Compound X," against two alternatives, "Compound Y" and "Compound Z."
Introduction to Off-Target Effect Profiling
The specificity of a drug candidate is a critical determinant of its therapeutic window and overall safety profile. Off-target interactions occur when a drug binds to proteins other than its intended therapeutic target. These unintended interactions can elicit a range of effects, from benign to severely toxic. Therefore, comprehensive off-target profiling is an indispensable component of the drug discovery and development pipeline. This guide focuses on three widely adopted and powerful techniques: Kinase Profiling, Chemical Proteomics, and the Cellular Thermal Shift Assay (CETSA). Each method offers unique insights into the selectivity of a compound, and the choice of assay often depends on the specific research question and the stage of drug development.
Comparative Analysis of Off-Target Profiling Methodologies
To illustrate the utility of these methods, we present hypothetical data for our lead candidate, Compound X, and two alternative compounds, Y and Z. All three compounds are designed to inhibit Aurora Kinase A (AURKA), a key regulator of mitosis and a target in oncology.
Kinase Profiling
Kinase profiling assays are essential for assessing the selectivity of inhibitors targeting the kinome. These assays typically measure the inhibitory activity of a compound against a large panel of purified kinases.
Data Presentation: Kinase Inhibition Profile
The results are often presented as the percentage of inhibition at a fixed concentration or as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). A common visualization is a heatmap, where darker colors indicate stronger inhibition.
| Kinase Target | Compound X (% Inhibition @ 1µM) | Compound Y (% Inhibition @ 1µM) | Compound Z (% Inhibition @ 1µM) |
| AURKA (On-Target) | 98% | 95% | 92% |
| AURKB | 75% | 45% | 30% |
| AURKC | 40% | 20% | 15% |
| VEGFR2 | 5% | 65% | 10% |
| ABL1 | 2% | 15% | 85% |
| SRC | 8% | 30% | 5% |
| LCK | 3% | 25% | 70% |
| p38α | 1% | 5% | 4% |
Interpretation:
-
Compound X demonstrates high potency against its intended target, AURKA, with moderate off-target activity against the closely related AURKB. Its activity against other kinases is minimal, suggesting good selectivity.
-
Compound Y also potently inhibits AURKA but shows significant off-target inhibition of VEGFR2 and moderate activity against several other kinases, indicating a more promiscuous profile.
-
Compound Z is a potent AURKA inhibitor but exhibits strong off-target activity against ABL1 and LCK, suggesting potential for unintended effects related to these pathways.
Chemical Proteomics
Chemical proteomics aims to identify the direct binding partners of a small molecule in a complex biological sample, such as a cell lysate. A common approach involves immobilizing the compound on a solid support (e.g., beads) and then identifying the proteins that bind to it using mass spectrometry.
Data Presentation: Identified Off-Target Proteins
The data is typically presented as a list of proteins identified by mass spectrometry, often with quantitative information such as spectral counts or fold-enrichment over a control.
| Protein Target | Compound X (Fold Enrichment) | Compound Y (Fold Enrichment) | Compound Z (Fold Enrichment) |
| AURKA (On-Target) | 55.2 | 48.9 | 42.5 |
| TUBB (Tubulin beta chain) | 2.1 | 15.8 | 1.5 |
| HSP90AA1 (Heat shock protein 90-alpha) | 3.5 | 8.2 | 2.8 |
| CRBN (Cereblon) | 1.2 | 1.5 | 25.7 |
| ALDH2 (Aldehyde dehydrogenase 2) | 1.8 | 2.1 | 1.9 |
Interpretation:
-
Compound X shows strong and specific enrichment of its intended target, AURKA, with minimal enrichment of other proteins, corroborating the kinase profiling data.
-
Compound Y not only binds to AURKA but also significantly enriches tubulin and HSP90, suggesting these as potential off-targets that would not be identified in a kinase-centric assay.
-
Compound Z displays a strong interaction with CRBN, a component of an E3 ubiquitin ligase complex, indicating a potential off-target liability that could lead to unintended protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Data Presentation: Thermal Shift (ΔTm)
The change in the melting temperature (ΔTm) of a protein in the presence of a compound is a measure of target engagement. A larger positive ΔTm indicates stronger stabilization.
| Protein Target | Compound X (ΔTm in °C) | Compound Y (ΔTm in °C) | Compound Z (ΔTm in °C) |
| AURKA (On-Target) | +5.8 | +5.2 | +4.9 |
| AURKB | +3.1 | +1.5 | +0.8 |
| VEGFR2 | +0.2 | +4.1 | +0.5 |
| ABL1 | -0.1 | +0.8 | +6.2 |
Interpretation:
-
Compound X induces a significant thermal shift for AURKA and a moderate shift for AURKB, confirming target engagement in cells and aligning with the kinase profiling data.
-
Compound Y stabilizes both AURKA and VEGFR2, confirming the off-target interaction observed in the kinase panel within a cellular environment.
-
Compound Z shows strong cellular engagement with both its on-target, AURKA, and the off-target, ABL1, confirming the potential for off-target activity in vivo.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key experiments cited.
Kinase Profiling Assay Protocol (Radiometric)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Prepare a solution of [γ-³³P]ATP at a specific activity (e.g., 10 µCi/µl).
-
Prepare a solution of the specific peptide substrate for each kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µl of the test compound at various concentrations (typically a serial dilution).
-
Add 10 µl of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µl of the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µl of 2% (v/v) phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Chemical Proteomics Protocol (Affinity Chromatography)
-
Probe Synthesis:
-
Synthesize an analog of the test compound containing a linker and a reactive group for immobilization (e.g., an amine or an alkyne).
-
Immobilize the compound analog onto activated beads (e.g., NHS-activated sepharose).
-
-
Cell Lysis and Incubation:
-
Harvest and lyse cells (e.g., using a dounce homogenizer in a non-denaturing lysis buffer).
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the compound-immobilized beads for a specified time (e.g., 2 hours at 4°C).
-
Include a control incubation with beads that have not been conjugated to the compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search algorithm.
-
Quantify the relative abundance of each protein (e.g., by spectral counting or label-free quantification) and calculate the fold enrichment over the control.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Denature the soluble protein samples.
-
Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) as the difference in Tm between the compound-treated and vehicle-treated samples.
-
Visualization of Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and the logic behind choosing a particular methodology.
Caption: Workflow for a radiometric kinase profiling assay.
Caption: Workflow for chemical proteomics using affinity chromatography.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision pathway for selecting an off-target profiling method.
Conclusion
The assessment of off-target effects is a multifaceted challenge that requires a strategic combination of experimental approaches. As illustrated with our hypothetical Compound X and its alternatives, kinase profiling provides a broad overview of selectivity within the kinome, chemical proteomics offers an unbiased discovery of binding partners across the entire proteome, and CETSA provides crucial validation of target engagement in a cellular context. By integrating the data from these complementary techniques, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling more informed decisions in the development of safer and more effective medicines.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aphadilactone C
Disclaimer: No specific Safety Data Sheet (SDS) for Aphadilactone C is currently available. The following guidance is based on the known hazards of the broader class of sesquiterpene lactones and should be treated as a precautionary measure. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a sesquiterpene lactone, a class of compounds known for a range of biological activities.[1] While specific toxicity data for this compound is not available, sesquiterpene lactones as a group are known to have potential health risks. These include contact dermatitis, and some compounds in this class have shown potential for genotoxicity and embryotoxicity.[1] They can also be irritating to the eyes, nose, and gastrointestinal tract.[2] Therefore, handling this compound requires stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with sesquiterpene lactones.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption, a known risk with sesquiterpene lactones. The outer glove should be changed immediately upon contamination. |
| Eyes | Chemical safety goggles | Protects against splashes and aerosols. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as during solution preparation or transfers of large quantities. |
| Body | Laboratory coat | Should be buttoned and have long sleeves to protect the arms and torso. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. The specific type of respirator should be determined in consultation with your institution's EHS department. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound will minimize the risk of exposure.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control airborne particles and vapors.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid compounds should be available in the immediate vicinity.
2. Handling the Compound:
-
Weighing: Weigh the solid compound within the chemical fume hood. Use a tared container to minimize the transfer of the solid.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound or its solutions. Avoid generating dust or aerosols.
3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces in the chemical fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, and any disposable equipment. Collect all solid waste in a designated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1522004-70-1 | [1] |
| Molecular Formula | C40H52O8 | [1] |
| General Toxicology of Sesquiterpene Lactones | May cause contact dermatitis; some compounds show potential for genotoxicity and embryotoxicity; irritating to eyes, nose, and gastrointestinal tract. | [1][2] |
Experimental Protocols
As no specific experimental protocols for this compound were found, a generic protocol for the safe handling of a potent solid compound in a research laboratory is provided below. This should be adapted to the specific requirements of your experiment.
Protocol: Preparation of a Stock Solution of this compound
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the designated work area in the chemical fume hood by laying down absorbent bench paper. .
-
-
Weighing:
-
Place a clean, empty vial on the analytical balance within the fume hood and tare the balance.
-
Carefully transfer the desired amount of solid this compound into the vial using a clean spatula.
-
Record the exact weight of the compound. .
-
-
Solubilization:
-
Using a calibrated pipette, slowly add the desired volume of the appropriate solvent to the vial containing the solid.
-
Gently swirl or vortex the vial until the solid is completely dissolved. Keep the vial capped as much as possible during this process. .
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions (e.g., -20°C, protected from light). .
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., pipette tips, weighing paper) in the designated hazardous waste container.
-
Decontaminate all surfaces and equipment used in the fume hood.
-
Remove and dispose of PPE as described in the post-handling procedures.
-
Wash hands thoroughly. .
-
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
